2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQJKKOBXSGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876827 | |
| Record name | Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-46-5 | |
| Record name | Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of the naturally occurring phenylpropanoid, isoeugenol. Synthesized from readily available botanical sources, this compound stands at the intersection of natural product chemistry and synthetic drug development. We will explore its chemical architecture, detail a robust synthetic pathway, and delve into its promising biological activities, particularly as an anti-inflammatory agent. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Molecular Architecture and Physicochemical Properties
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a carboxylic acid characterized by a guaiacol (2-methoxyphenol) core, substituted at the 4-position with a prop-1-enyl group and featuring an acetic acid moiety linked via an ether bond at the 2-position. This structure is closely related to isoeugenol, differing by the addition of the carboxymethyl group on the phenolic oxygen. This modification significantly alters the molecule's polarity and acidity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and an ether linkage (a hydrogen bond acceptor) suggests that this molecule can participate in various intermolecular interactions, which is a key consideration in drug-receptor binding. The prop-1-enyl group can exist as either the (E) or (Z) stereoisomer, which may influence its biological activity.
Table 1: Computed Physicochemical Properties of 2-[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]acetic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Topological Polar Surface Area | 55.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
Note: These properties are for the (Z)-isomer and were computationally derived.
Strategic Synthesis from Natural Precursors
The synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is strategically designed to leverage the abundant natural product, eugenol, found in clove oil. The synthetic pathway involves two key transformations: the isomerization of eugenol to isoeugenol, followed by a Williamson ether synthesis to introduce the acetic acid moiety.
Caption: Synthetic pathway from eugenol.
Step 1: Isomerization of Eugenol to Isoeugenol
The initial step involves the base-catalyzed isomerization of the terminal double bond in eugenol to a more thermodynamically stable internal double bond, yielding isoeugenol. This reaction is typically carried out at elevated temperatures using a strong base like potassium hydroxide in a high-boiling solvent.
Experimental Protocol: Isomerization of Eugenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine eugenol and potassium hydroxide in a suitable high-boiling solvent such as ethylene glycol[2].
-
Reaction Conditions: Heat the mixture to 160-170°C under a nitrogen atmosphere and maintain for 6-8 hours[2]. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH below 7.
-
Extraction: Extract the product with an organic solvent like toluene. Wash the organic phase with water until neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude isoeugenol can be further purified by vacuum distillation to yield a high proportion of the trans-isomer[2].
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of isoeugenol is then alkylated with chloroacetic acid in the presence of a base to form the target phenoxyacetic acid. This is a classic Williamson ether synthesis, a reliable and high-yielding method for preparing ethers.
Caption: Williamson ether synthesis mechanism.
Experimental Protocol: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
-
Formation of the Phenoxide: In a round-bottom flask, dissolve isoeugenol in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt[3][4].
-
Reaction with Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid, also neutralized with a base to form the carboxylate salt[3].
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100°C) for 30-60 minutes[3]. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with a strong acid like 6M HCl to precipitate the product[3].
-
Extract the product into an organic solvent such as diethyl ether[3].
-
Wash the organic layer with water.
-
To purify, extract the ether layer with a saturated sodium bicarbonate solution to convert the carboxylic acid to its water-soluble salt.
-
Separate the aqueous layer and re-acidify with HCl to precipitate the pure product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activities and Mechanisms of Action
While specific biological data for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is not extensively documented in publicly available literature, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity via STAT3 Inhibition
A significant body of research points to the anti-inflammatory properties of eugenol and its derivatives[5][6]. A key molecular target implicated in the anti-inflammatory effects of similar compounds is the Signal Transducer and Activator of Transcription 3 (STAT3)[7]. STAT3 is a transcription factor that plays a crucial role in inflammatory responses and is often constitutively active in chronic inflammatory diseases and various cancers[8].
The inhibition of STAT3 signaling can downregulate the expression of pro-inflammatory genes, making it an attractive target for therapeutic intervention. It is hypothesized that 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid may act as a STAT3 inhibitor, thereby exerting anti-inflammatory effects. The mechanism of inhibition by related small molecules often involves preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its translocation to the nucleus and transcriptional activity[8].
Caption: Proposed STAT3 inhibition mechanism.
Herbicidal Activity
Phenoxyacetic acids are a well-established class of herbicides. These compounds often act as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf plants. Given its structural similarity to this class of compounds, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid may also possess herbicidal properties.
Analytical Characterization
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group, the prop-1-enyl group (with characteristic coupling constants for the vinyl protons), the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methoxy carbon, the carbons of the prop-1-enyl group, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O-C stretching of the ether, and C=C stretching of the aromatic ring and the prop-1-enyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Safety and Handling
Based on the safety data for related phenoxyacetic acid derivatives, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid should be handled with appropriate precautions.
-
Potential Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory tract irritation.
-
Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion and Future Directions
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a promising molecule that can be efficiently synthesized from the natural product eugenol. Its structural features suggest a strong potential for biological activity, particularly as an anti-inflammatory agent through the inhibition of the STAT3 signaling pathway. Further research is warranted to isolate and fully characterize this compound, determine its precise biological activities through in vitro and in vivo studies, and to evaluate its safety profile. The exploration of this and similar natural product derivatives represents a valuable avenue for the discovery of novel therapeutic agents.
References
-
ResearchGate. (2019). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
PubMed. (2011). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
-
PubMed. (2024). Isoeugenol Inhibits Adipogenesis in 3T3-L1 Preadipocytes with Impaired Mitotic Clonal Expansion. Retrieved from [Link]
-
MiraCosta College. (2012). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Retrieved from [Link]
- Google Patents. (n.d.). CN103848728A - Synthesis method of isoeugenol.
-
RSC Publishing. (2022). Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
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PubMed Central. (2022). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Retrieved from [Link]
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ResearchGate. (2006). Proposed biochemical pathway for the synthesis of eugenol and.... Retrieved from [Link]
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PubMed. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. Retrieved from [Link]
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MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]
- Google Patents. (n.d.). CN103408407A - Isoeugenol synthetizing method.
-
PubMed Central. (2022). Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol. Retrieved from [Link]
-
ACS Publications. (2025). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. Retrieved from [Link]
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PubMed Central. (2010). STATs in cancer inflammation and immunity: a leading role for STAT3. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
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PubMed. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Phenoxyacetic Acid Derivative
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of the naturally occurring phenylpropanoid isoeugenol, represents a compelling scaffold for scientific investigation. While a specific CAS number for this compound is not readily found in public databases, its synthesis is readily achievable and its structural relationship to other biologically active phenoxyacetic acids suggests a wide range of potential applications. This guide provides a comprehensive overview of its synthesis, proposed characterization methods, and explores its potential in drug discovery and other scientific fields.
Phenoxyacetic acid and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and herbicidal properties.[1][2] The core structure is a key component in several commercial drugs.[1] This versatility stems from the stable ether linkage and the tunable properties of the aromatic ring. By starting with isoeugenol, a readily available and bio-based precursor, we introduce a propenyl group that offers further opportunities for chemical modification and may influence biological activity.
This document will serve as a technical primer for researchers interested in synthesizing and exploring the potential of this novel compound.
Physicochemical Properties (Predicted)
While experimental data for the target compound is scarce, we can predict some of its key properties based on its structure and data from its parent compound on PubChem (CID 347174).
| Property | Predicted Value | Source |
| Molecular Formula | C12H14O4 | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid
The most direct and efficient method for the synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is through the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol (isoeugenol) to form a phenoxide, which then acts as a nucleophile to attack an alpha-halo acid (chloroacetic acid).[3][4][5]
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
(E)-Isoeugenol (CAS: 5932-68-3)
-
Chloroacetic acid (CAS: 79-11-8)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
pH paper or pH meter
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Deprotonation of Isoeugenol:
-
In a round bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.
-
To this solution, add one molar equivalent of isoeugenol. Stir the mixture until the isoeugenol is fully dissolved and a homogenous solution of sodium isoeugenoxide is formed. Gentle warming may be applied to facilitate dissolution.
-
-
Nucleophilic Substitution:
-
In a separate beaker, prepare an aqueous solution of chloroacetic acid (1.1 molar equivalents).
-
Slowly add the chloroacetic acid solution to the stirred solution of sodium isoeugenoxide.
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle boil for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2, checking with pH paper. This will protonate the carboxylate to form the desired carboxylic acid, which should precipitate out of the aqueous solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterization of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons, the methoxy group, the propenyl group, and the methylene protons of the acetic acid moiety.
-
¹³C NMR will show the number of unique carbon atoms in the molecule, confirming the presence of the aromatic ring, the methoxy and propenyl groups, the ether linkage, and the carboxylic acid.
-
-
Infrared (IR) Spectroscopy:
-
Key characteristic peaks to look for include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and methoxy groups, and C=C stretches for the aromatic ring and the propenyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid) would likely provide good separation.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Coupling HPLC with a mass spectrometer allows for the simultaneous assessment of purity and confirmation of the molecular weight of the eluting peak.[7]
-
Potential Applications and Future Directions
The structural features of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid suggest several avenues for research and development.
Pharmaceutical and Agrochemical Research
-
Anti-inflammatory Agents: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties.[1][8] The synthesized compound could be screened for its ability to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antifungal Activity: The phenoxyacetic acid moiety is present in numerous antimicrobial and antifungal agents.[1] The compound could be tested against a panel of bacteria and fungi to determine its potential as an antimicrobial agent.
-
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[9] The presence of the propenyl group may modulate the herbicidal activity and selectivity.
Workflow for Biological Screening
Caption: A proposed workflow for the biological screening.
Conclusion
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a readily synthesizable compound with significant potential for applications in drug discovery and agrochemical research. This guide provides a solid foundation for its preparation via the Williamson ether synthesis and outlines a comprehensive strategy for its characterization. The diverse biological activities associated with the phenoxyacetic acid scaffold make this particular derivative a promising candidate for further investigation. Future research should focus on the thorough evaluation of its biological profile to unlock its full potential.
References
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. (n.d.).
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A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). Chromatographia. [Link]
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Ferrostatin-1 | C15H22N2O2 | CID 4068248. (n.d.). PubChem. [Link]
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Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. (2019). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
- CN103848728A - Synthesis method of isoeugenol. (n.d.).
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Northern Kentucky University. [Link]
-
Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine Using Liquid chromatography/triple Quadrupole Mass Spectrometry. (2007). Journal of Mass Spectrometry. [Link]
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Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Vorinostat | C14H20N2O3 | CID 5311. (n.d.). PubChem. [Link]
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Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (2019). TALENTA Publisher - Universitas Sumatera Utara. [Link]
-
Trichostatin A | C17H22N2O3 | CID 444732. (n.d.). PubChem. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). Molecules. [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. [Link]
-
Bryostatin 1 | C47H68O17 | CID 5280757. (n.d.). PubChem. [Link]
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Isoeugenol. (n.d.). Wikipedia. [Link]
-
MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). ResearchGate. [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2013). International Journal of Molecular Sciences. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules. [Link]
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isoeugenol 2-methoxy-4-(1-methylvinyl)phenol. (n.d.). The Good Scents Company. [Link]
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- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
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"2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" solubility data
An In-depth Technical Guide to the Solubility of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the solubility characteristics of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. Acknowledging the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes theoretical principles, data from structurally similar molecules, and detailed experimental protocols to empower researchers in determining its solubility for various applications.
Introduction and Physicochemical Profile
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of isoeugenol, is an organic molecule with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility is a critical first step in the development of formulations, analytical methods, and biological assays.
The molecular structure, featuring a carboxylic acid group, an ether linkage, and a substituted benzene ring, suggests a complex solubility profile. The molecule's polarity is influenced by the hydrophilic carboxylic acid and ether groups, while the aromatic ring and propenyl group contribute to its lipophilicity.
Table 1: Physicochemical Properties of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Water Solubility |
| 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid | C₁₂H₁₄O₄ | 222.24 | 2.1 (Predicted)[1] | Not available | Not available |
| (E)-2-methoxy-4-(prop-1-enyl)phenol (Isoeugenol) | C₁₀H₁₂O₂ | 164.20 | 2.1 at 25℃[2] | 10.10 ± 0.31 (Predicted)[2] | 709 mg/L at 20℃[2], 810 mg/L[3] |
| Phenol, 2-methoxy-4-(2-propenyl)-, acetate (Aceteugenol) | C₁₂H₁₄O₃ | 206.24 | 2.349 (Calculated)[4] | Not applicable | Log10WS = -2.98 (Calculated)[4] |
| 2-(2-Methoxyphenoxy)acetic acid | C₉H₁₀O₄ | 182.17 | Not available | Not available | Not available |
| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | 1.34[5] | Not available | 1 to 5 mg/mL at 17.2°C[5] |
Based on its structure and the properties of related compounds, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is expected to be a weak organic acid with limited aqueous solubility at neutral and acidic pH. Its solubility is anticipated to increase significantly in alkaline conditions due to the deprotonation of the carboxylic acid group.
Theoretical Framework for Solubility
The solubility of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is governed by several factors:
-
pH and pKa: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At a pH below its pKa, the un-ionized form predominates, which is less water-soluble. At a pH above its pKa, the ionized carboxylate form is more prevalent, leading to increased aqueous solubility.
-
Solvent Polarity: The principle of "like dissolves like" is central. The molecule's mixed polarity suggests it will have some solubility in a range of organic solvents. Non-polar solvents will likely solvate the aromatic and propenyl portions, while polar solvents can interact with the carboxylic acid and ether moieties.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect must be determined empirically.
-
Crystalline Structure: If the compound can exist in different polymorphic forms, each will have a unique solubility. The most stable crystalline form will typically have the lowest solubility.
Experimental Determination of Solubility
Given the absence of published data, the following section provides robust protocols for determining the solubility of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
Qualitative Solubility Assessment
A preliminary assessment of solubility in various solvents is a crucial first step. This provides a basis for selecting solvents for quantitative analysis and formulation development.
Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense 2-5 mg of the compound into separate small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a selected solvent. Solvents should span a range of polarities and pH:
-
Observation: Vigorously vortex each tube for 1-2 minutes.[7] Observe for complete dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the tube to approximately 37°C for a short period.[7] Note any changes in solubility.
-
Classification: Classify the solubility as:
-
Freely Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
Diagram 1: Qualitative Solubility Workflow
Caption: Workflow for quantitative solubility measurement.
pH-Solubility Profile
For ionizable compounds, understanding the relationship between pH and solubility is critical for predicting behavior in different biological environments and for developing formulations.
Protocol for pH-Solubility Profiling:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination: Perform the quantitative shake-flask method (as described in section 3.2) in each of these buffers.
-
Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.
-
pKa Estimation: The resulting profile can be used to estimate the apparent pKa of the compound, which is typically the pH at which the solubility begins to increase significantly.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is not readily available, data from related compounds suggest appropriate precautions. Phenoxyacetic acid is harmful if swallowed and causes skin and eye irritation. [8]Isoeugenol can also cause skin and eye irritation and may cause an allergic skin reaction or respiratory irritation. [9] Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]* Avoid creating dust. [9]* Wash hands thoroughly after handling.
Conclusion
The solubility of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a key parameter for its scientific exploration. While direct data is sparse, a combination of theoretical understanding and robust experimental protocols, as outlined in this guide, provides a clear path for researchers to obtain reliable and accurate solubility data. This information is foundational for advancing research and development involving this compound.
References
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Determination of Solubility Class. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Chemical Properties of Phenol, 2-methoxy-4-(2-propenyl)-, acetate (CAS 93-28-7). (n.d.). Cheméo. Retrieved from [Link]
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2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882. (n.d.). PubChem. Retrieved from [Link]
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Isoeugenol. (n.d.). In Wikipedia. Retrieved from [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]
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2-(2-Methoxy-4-prop-1-enylphenoxy)acetate | C12H13O4-. (n.d.). PubChem. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]
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"2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
This technical guide provides a comprehensive analysis of the spectral data for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of the naturally occurring phenylpropanoid, isoeugenol.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of novel small molecules. Herein, we delve into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this compound.
Introduction
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) belongs to a class of compounds derived from isoeugenol, a substance commonly found in essential oils.[1][3] The addition of the acetic acid moiety to the phenolic oxygen of isoeugenol significantly alters its chemical properties, introducing a carboxylic acid functional group that can impact its biological activity and pharmacokinetic profile. Accurate structural confirmation is a critical first step in any subsequent research. This guide will provide the foundational knowledge to interpret the spectral data of this molecule, enabling unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and known data for the closely related (E)-isoeugenol, we can predict the following proton signals.[4][5]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Coupling |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. |
| ~6.90 | Doublet | 1H | Ar-H | Aromatic proton ortho to the propenyl group. |
| ~6.85 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to both the methoxy and propenyl groups. |
| ~6.75 | Doublet | 1H | Ar-H | Aromatic proton ortho to the ether linkage. |
| ~6.30 | Doublet of quartets | 1H | =CH-CH₃ | Vinylic proton coupled to the other vinylic proton and the methyl group. The large coupling constant confirms the trans configuration. |
| ~6.10 | Doublet | 1H | Ar-O-CH= | Vinylic proton coupled to the adjacent vinylic proton. |
| 4.65 | Singlet | 2H | -O-CH₂-COOH | The methylene protons are adjacent to an electron-withdrawing ether oxygen and carboxylic acid group, shifting them downfield. Their equivalence results in a singlet. |
| 3.85 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded by the oxygen atom and appear as a sharp singlet. |
| 1.85 | Doublet | 3H | =CH-CH₃ | The methyl protons are coupled to the adjacent vinylic proton, resulting in a doublet. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[6]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.
-
Data Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to oxygen and the electron-withdrawing effect of the second oxygen. |
| ~149 | Ar-C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |
| ~147 | Ar-C-O-CH₂ | Aromatic carbon attached to the ether linkage. |
| ~131 | Ar-C-CH= | Quaternary aromatic carbon attached to the propenyl group. |
| ~130 | =CH-CH₃ | Vinylic carbon. |
| ~125 | Ar-O-CH= | Vinylic carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~65 | -O-CH₂-COOH | Methylene carbon deshielded by two adjacent oxygen atoms. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~18 | =CH-CH₃ | Methyl carbon of the propenyl group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. The spectral width should be set to cover the expected range (typically 0-200 ppm). A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Visualization of NMR Assignments
Caption: Predicted NMR assignments for key atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Carboxylic Acid | Stretching |
| ~3050 | C-H | Aromatic/Vinylic | Stretching |
| ~2950 | C-H | Aliphatic | Stretching |
| ~1710 | C=O | Carboxylic Acid | Stretching |
| ~1600, ~1500 | C=C | Aromatic Ring | Stretching |
| ~1250 | C-O | Aryl Ether | Stretching |
| ~1200 | C-O | Carboxylic Acid | Stretching |
| ~965 | C-H | trans-Alkene | Out-of-plane Bending |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 222. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under EI conditions.
Table 4: Predicted Key Fragment Ions
| m/z | Proposed Fragment | Rationale |
| 177 | [M - COOH]⁺ | Loss of the carboxylic acid radical is a common fragmentation for carboxylic acids. |
| 164 | [M - CH₂COOH]⁺ | Cleavage of the ether bond, resulting in the isoeugenol radical cation. This is expected to be a prominent peak.[7][8] |
| 149 | [164 - CH₃]⁺ | Loss of a methyl radical from the isoeugenol fragment.[7][8] |
| 131 | [164 - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M-CH₃]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
MS Method: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.
Visualization of a Predicted Fragmentation Pathway
Caption: A simplified predicted EI-MS fragmentation pathway.
Conclusion
The structural elucidation of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is readily achievable through a combination of modern spectroscopic techniques. This guide provides the expected spectral data and the rationale behind the chemical shifts, absorption frequencies, and fragmentation patterns. By following the outlined experimental protocols and using the provided data as a reference, researchers can confidently confirm the identity and purity of their synthesized material, paving the way for further investigation into its properties and potential applications.
References
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National Center for Biotechnology Information (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853433, Isoeugenol. PubChem. Available at: [Link]
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National Institute of Standards and Technology (n.d.). isoeugenyl acetate 2. NIST Chemistry WebBook. Available at: [Link]
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The Good Scents Company (n.d.). isoeugenyl acetate, 93-29-8. Available at: [Link]
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Goswami, L., et al. (2019). Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus. MedChemComm. Available at: [Link]
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Lee, S., et al. (2022). Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Available at: [Link]
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0005802). Available at: [Link]
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Bioregistry (n.d.). Spectral Database for Organic Compounds. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 876160, Isoeugenyl acetate. PubChem. Available at: [Link]
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Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. PNAS. Available at: [Link]
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Doc Brown's Chemistry (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link]
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ResearchGate (n.d.). Spectrum of isoeugenol in (²H)chloroform with assigned signals of protons. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15882, 2-(2-Methoxyphenoxy)acetic acid. PubChem. Available at: [Link]
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Scientific Research Publishing (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]
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Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Available at: [Link]
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Royal Society of Chemistry (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Available at: [Link]
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UW-Madison Libraries (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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National Institute of Standards and Technology (n.d.). Acetic acid. NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. PubChem. Available at: [Link]
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ResearchGate (n.d.). 13 C NMR spectra of: A. [2,8-13 C 2 ] ENB (recorded at 300 Mhz), B..... Available at: [Link]
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Doc Brown's Chemistry (n.d.). 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13. Available at: [Link]
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National Institute of Standards and Technology (n.d.). trans-Isoeugenol. NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74651, 2-(2-Methylphenoxy)acetic acid. PubChem. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan (n.d.). Introduction to the Spectral Data Base (SDBS). Available at: [Link]
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Isoeugenol-derived phenoxyacetic acid
An In-depth Technical Guide to Isoeugenol-Derived Phenoxyacetic Acid: Synthesis, Characterization, and Bioactivity
Executive Summary
This technical guide provides a comprehensive overview of isoeugenol-derived phenoxyacetic acid, a promising scaffold for drug discovery and development. By leveraging the inherent biological activities of the natural phenylpropanoid isoeugenol and the versatile chemical properties of the phenoxyacetic acid moiety, this derivative emerges as a candidate for therapeutic applications, particularly in areas requiring antioxidant and anti-inflammatory intervention. This document details the strategic rationale for its design, a robust synthetic protocol via Williamson ether synthesis, methods for rigorous physicochemical and spectroscopic characterization, and established workflows for evaluating its biological efficacy. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of natural product-derived compounds in modern therapeutics.
Introduction: A Strategic Fusion of Natural Scaffolds and Pharmacophoric Moieties
The development of novel therapeutic agents often involves the strategic modification of natural products to enhance their efficacy, selectivity, and drug-like properties. is a prime example of this strategy, combining a bioactive natural precursor with a well-established pharmacophoric group.
Isoeugenol: A Bioactive Phenylpropanoid
Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol) is a naturally occurring phenylpropanoid found in the essential oils of various plants, including clove.[1] It is a structural isomer of eugenol and is recognized for a wide spectrum of biological activities.[1][2] Extensive research has demonstrated its potent antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] The phenolic hydroxyl group is a key structural feature responsible for its ability to scavenge free radicals, while the overall molecule has been shown to modulate inflammatory pathways.[1][6][7] These inherent properties make isoeugenol an attractive starting material for the synthesis of new bioactive compounds.[8]
The Phenoxyacetic Acid Moiety: A Privileged Structure
Phenoxyacetic acid (POA) is a core structural component in numerous biologically active compounds.[9][10] While POA itself has limited herbicidal activity, its derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are among the most widely used herbicides, acting as synthetic auxins.[11] In the pharmaceutical realm, the POA moiety is present in various drugs, including anti-inflammatory agents (e.g., Tiaprofenic acid, Aceclofenac) and antihypertensives.[9] The addition of the oxyacetic acid group (-O-CH₂-COOH) to a phenolic compound can significantly alter its physicochemical properties, often increasing water solubility and providing a handle for further chemical modification or interaction with biological targets.
Rationale for Derivatization: Enhancing Therapeutic Potential
The synthesis of isoeugenol-derived phenoxyacetic acid is driven by the hypothesis that combining these two entities will yield a novel molecule with enhanced or synergistic biological activities. The primary objectives of this derivatization are:
-
To Augment Bioactivity: The carboxylic acid group can introduce new interactions with biological targets, potentially enhancing the parent molecule's inherent anti-inflammatory or antioxidant effects.
-
To Improve Pharmacokinetic Properties: Modifying the phenolic hydroxyl group can alter the molecule's polarity, solubility, and metabolic stability, which are critical parameters in drug development.
-
To Explore New Therapeutic Applications: The resulting compound may exhibit a unique biological profile, opening avenues for applications beyond those of isoeugenol alone, such as in agrochemicals or targeted therapeutics.[12]
Synthesis and Characterization
The most direct and widely employed method for synthesizing phenoxyacetic acids from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol followed by nucleophilic substitution with an α-haloacetate.
Synthetic Pathway
The synthesis is a two-step process: (1) O-alkylation of isoeugenol with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to form the intermediate ester, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid. The base in the first step is crucial as it deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the ethyl chloroacetate.
Caption: General synthetic route to isoeugenol-derived phenoxyacetic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be optimized based on laboratory conditions and scale.
Step 1: Synthesis of Ethyl 2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)acetate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isoeugenol (10.0 g, 60.9 mmol) and anhydrous acetone (100 mL).
-
Add Base: Add anhydrous potassium carbonate (12.6 g, 91.4 mmol) to the solution. The potassium carbonate acts as the base and is easily filtered off post-reaction.
-
Add Alkylating Agent: Add ethyl chloroacetate (7.8 mL, 73.1 mmol) dropwise to the stirring mixture.[13]
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoeugenol spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purify further by flash column chromatography if necessary.
Step 2: Hydrolysis to Isoeugenol-Derived Phenoxyacetic Acid
-
Setup: Dissolve the crude ester from Step 1 in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Saponification: Add a 2M aqueous solution of sodium hydroxide (40 mL) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).
-
Extraction: Wash the aqueous layer with diethyl ether (2 x 40 mL) to remove any unreacted ester or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. A precipitate of the desired phenoxyacetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
| Technique | Purpose | Expected Observations for Isoeugenol-Derived Phenoxyacetic Acid |
| ¹H NMR | Structural Confirmation | - Disappearance of the phenolic -OH proton signal from isoeugenol.- Appearance of a new singlet for the -O-CH₂- protons (~4.6 ppm).- Appearance of a broad singlet for the carboxylic acid -COOH proton (>10 ppm).- Characteristic signals for the aromatic, methoxy, and propenyl groups remain, possibly with slight shifts.[14][15][16] |
| ¹³C NMR | Carbon Skeleton Confirmation | - Appearance of a new signal for the -O-CH₂- carbon (~65 ppm).- Appearance of a new signal for the carboxylic acid carbonyl carbon (~170-175 ppm). |
| FT-IR | Functional Group Analysis | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O stretching vibrations for the ether linkage. |
| Mass Spec (MS) | Molecular Weight Verification | - A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₁₄O₄ (222.24 g/mol ). |
| HPLC | Purity Assessment | - A single major peak in the chromatogram, indicating high purity (typically >95%). |
Evaluation of Biological Properties
A systematic evaluation of the compound's biological activity is essential to determine its therapeutic potential. The following workflows outline standard in vitro screening procedures.
Caption: Standard workflow for the in vitro biological evaluation of a new compound.
Antioxidant Activity
Causality: The antioxidant potential of isoeugenol derivatives is primarily attributed to the phenolic ring system. The electron-donating methoxy group enhances the ability of the molecule to donate a hydrogen atom to stabilize free radicals. The phenoxyacetic acid modification may influence this activity by altering the electronic properties or steric accessibility of the phenolic ring.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A methanol-only control is also included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Data Analysis: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Isoeugenol | Value | Value |
| Isoeugenol-PA | Value | Value |
| Trolox (Standard) | Value | Value |
| (Note: Values are placeholders for experimental results.) |
Anti-inflammatory Activity
Causality: Inflammation is often mediated by signaling pathways like NF-κB, which triggers the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Compounds can exert anti-inflammatory effects by inhibiting key components of this pathway. The evaluation in lipopolysaccharide (LPS)-stimulated macrophages provides a reliable in vitro model of inflammation.[17]
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocol: Cytokine Inhibition in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokine levels.
-
Quantification: Quantify the concentration of a key cytokine, such as TNF-α or IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-only control and determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed inhibition is not due to cell death.
Structure-Activity Relationship (SAR) and Future Directions
Initial SAR analysis suggests that the free carboxylic acid is crucial for certain activities, while the propenyl chain and methoxy group position on the aromatic ring are key determinants of antioxidant potential. Comparing the activity of isoeugenol-derived phenoxyacetic acid with its eugenol-derived counterpart can provide valuable insights into the role of the propenyl group's conjugation with the aromatic ring.
Future research should focus on:
-
Lead Optimization: Synthesizing analogues by modifying the propenyl chain (e.g., reduction, oxidation) or altering substituents on the aromatic ring to improve potency and selectivity.
-
In Vivo Efficacy: Validating the in vitro findings in established animal models of inflammation or oxidative stress.
-
Mechanism of Action Studies: Utilizing molecular biology techniques to pinpoint the precise molecular targets and pathways modulated by the compound.
-
Formulation Development: Exploring advanced drug delivery systems, such as liposomal encapsulation, to improve the bioavailability and stability of the compound for potential clinical applications.[18]
Conclusion
represents a rationally designed bioactive molecule that successfully integrates the therapeutic potential of a natural product with the chemical versatility of a proven pharmacophore. Its straightforward synthesis, coupled with promising antioxidant and anti-inflammatory profiles, establishes it as a valuable scaffold for further investigation. This guide provides the foundational knowledge and experimental framework necessary for researchers to synthesize, characterize, and evaluate this compound, paving the way for its potential development as a novel therapeutic agent.
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- Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer | Request PDF. ResearchGate.
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An In-depth Technical Guide to the Stability and Degradation of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid. In the absence of extensive empirical data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds, such as phenoxyacetic acid herbicides and substituted phenols. The guide details predicted degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it offers robust, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended to serve as an essential resource for scientists and researchers engaged in the development, formulation, and quality control of this compound or structurally related molecules.
Introduction: Understanding the Molecule and the Imperative of Stability
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a multifaceted organic molecule featuring a phenoxyacetic acid core, a structure it shares with a class of widely used herbicides. The additional methoxy and prop-1-enyl substituents on the phenyl ring introduce further chemical complexity and potential reactivity, suggesting possible applications in various fields, from materials science to pharmacology, where such functionalities are of interest.
The journey of any chemical entity from discovery to application is critically dependent on a thorough understanding of its stability. Degradation, the process by which a molecule breaks down into simpler constituents, can profoundly impact its efficacy, safety, and shelf-life. The formation of degradation products can lead to a loss of potency, altered bioavailability, and in the worst-case scenario, the emergence of toxic impurities. Therefore, a comprehensive stability profile is not merely a regulatory formality but a cornerstone of scientific integrity and product quality.
This guide is structured to provide both theoretical grounding and practical, actionable protocols. We will first dissect the molecule's structure to predict its chemical liabilities. Subsequently, we will outline a comprehensive forced degradation study designed to probe these vulnerabilities under controlled stress conditions. Finally, we will detail the development and validation of a stability-indicating analytical method, an indispensable tool for quantifying the parent compound and its degradants.
Structural Analysis and Predicted Chemical Liabilities
The stability of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid is dictated by the interplay of its constituent functional groups. A systematic analysis of these groups allows us to predict the most probable degradation pathways.
-
Phenoxyacetic Acid Core : This structure consists of an ether linkage and a carboxylic acid. The ether linkage is susceptible to cleavage, particularly under acidic or basic conditions.
-
Aromatic Ring : The benzene ring is generally stable but can be subject to oxidative attack, especially given the presence of activating groups (methoxy and the vinyl group).
-
Methoxy Group (-OCH₃) : While generally stable, the methoxy group can be cleaved under harsh acidic conditions or be involved in oxidative processes.
-
Prop-1-enyl Group (-CH=CH-CH₃) : The carbon-carbon double bond is a prime target for oxidation, leading to the formation of epoxides, diols, or cleavage of the bond. It can also be susceptible to isomerization or polymerization under certain conditions, including exposure to light.
-
Phenolic Ether Oxygen : The ether oxygen links the acetic acid moiety to the substituted phenol. This is a key site for hydrolytic degradation.
Based on this analysis, the primary points of vulnerability for the molecule are the ether linkage and the prop-1-enyl side chain.
Predicted Degradation Pathways
Forced degradation studies, as outlined by ICH guidelines, intentionally stress a molecule to predict the degradation products that could form under various environmental conditions.[1][2] The following sections detail the likely chemical transformations 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid may undergo.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for compounds with ester or ether linkages.[3] For 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid, the ether bond is the most probable site of hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would cleave the molecule into 2-methoxy-4-prop-1-enyl-phenol and glycolic acid.
-
Base-Catalyzed Hydrolysis : In alkaline conditions, the degradation rate of phenoxyacetic acids is generally observed to increase.[3][4] The mechanism involves nucleophilic attack of a hydroxide ion on the carbon atom of the ether linkage, leading to the same primary degradation products as in acid hydrolysis. The rate of hydrolysis is influenced by temperature and pH.[3]
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-rich aromatic ring and the prop-1-enyl side chain are particularly susceptible.
-
Prop-1-enyl Chain Oxidation : The double bond can be oxidized to form an epoxide, which can subsequently be hydrolyzed to a diol. More aggressive oxidation can lead to the cleavage of the double bond, yielding an aldehyde or a carboxylic acid.
-
Phenolic Ring Oxidation : Phenols and substituted phenols are readily oxidized, often forming quinone-type structures.[5][6] Hydroxylation of the aromatic ring is also a possible pathway.[7] The presence of hydroxyl radicals (e.g., from Fenton's reagent or advanced oxidation processes) can lead to ring-opening and mineralization to smaller organic acids.[6][7]
Photolytic Degradation
Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical reactions.
-
Free Radical Mechanisms : UV radiation can induce the formation of free radicals, which can then participate in a variety of degradation reactions. This can include oxidation of the prop-1-enyl side chain or the aromatic ring.
-
Isomerization : The prop-1-enyl group can exist as E and Z isomers. Light can provide the energy to overcome the rotational barrier of the double bond, leading to isomerization.
-
Rearrangement : Photochemical permutation of substituted phenols can occur, potentially leading to the migration of substituents on the aromatic ring.[8]
Thermal Degradation
At elevated temperatures, molecules can gain sufficient energy to undergo bond cleavage.
-
Ether Bond Cleavage : The ether linkage is a likely site of thermal degradation, similar to hydrolytic degradation.
-
Decarboxylation : The carboxylic acid group may be lost as carbon dioxide at high temperatures, although this typically requires more extreme conditions than those used in standard pharmaceutical stress testing.[9]
-
Side-Chain Reactions : The prop-1-enyl group may undergo thermal polymerization or other rearrangements.
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted degradation pathways of the target molecule under various stress conditions.
Experimental Protocol: Forced Degradation Study
This section provides a detailed, step-by-step methodology for conducting a forced degradation study, adhering to ICH Q1A(R2) guidelines.[10] The objective is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Materials and Reagents
-
2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid (high purity reference standard)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Buffers of various pH values (e.g., phosphate, acetate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines
Preparation of Stock Solution
Prepare a stock solution of the active pharmaceutical ingredient (API) at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This stock solution will be used for all stress conditions.
Stress Conditions
For each condition, a control sample should be prepared by diluting the stock solution with the same solvent used for the stressed sample (without the stressor) and keeping it at ambient temperature, protected from light.
4.3.1 Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
4.3.2 Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Alkaline degradation is often faster than acidic degradation.[4][11]
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4.3.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4.3.4 Thermal Degradation
-
Place a solid sample of the API in a calibrated oven at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
Also, expose a solution of the API (e.g., 100 µg/mL in mobile phase) to the same conditions.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of approximately 100 µg/mL with the mobile phase.
4.3.5 Photolytic Degradation
-
Expose a solid sample and a solution of the API (e.g., 100 µg/mL in mobile phase) to light in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare the samples to a final concentration of approximately 100 µg/mL with the mobile phase.
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Experimental workflow for the forced degradation study.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A crucial aspect of a SIM is its ability to separate the API peak from the peaks of its degradation products, impurities, and excipients.[13][14] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (MS) for peak identification.[15][16]
Initial Method Development Strategy
-
Column Selection : A C18 column is a good starting point due to its versatility for separating moderately polar to non-polar compounds. A common dimension is 150 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase Selection : A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used. Since the target molecule is an acid, a low pH mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection Wavelength : Analyze the UV spectrum of the API to determine the wavelength of maximum absorbance (λ_max). This wavelength will provide the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
-
Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to separate the parent compound from its more polar and less polar degradation products within a reasonable run time.[16]
Protocol for Method Optimization
-
Sample Preparation : Prepare a mixture of the stressed samples (a "cocktail") to ensure that the method can separate all generated degradation products. Also, run each stressed sample individually.
-
Initial Gradient : Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components.
-
Optimization : Adjust the gradient slope, initial and final organic solvent concentrations, and flow rate to achieve adequate resolution (Rs > 1.5) between the API peak and all degradation product peaks.
-
Mass Spectrometry (MS) Detection : Couple the HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent peak and all degradation product peaks. This information is invaluable for proposing the structures of the degradation products and confirming the degradation pathways.
Method Validation
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines. The key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the API from all degradation products. Peak purity analysis using a PDA detector is essential.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy : The closeness of the test results obtained by the method to the true value. This is determined by recovery studies.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development and validation.
Data Presentation and Interpretation
The results of the forced degradation study should be summarized in a clear and concise manner. A table is an effective way to present the quantitative data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Area % of Major Degradant |
| Control | 24 h | 99.8 | 0.2 | 0 | - |
| 0.1 M HCl | 24 h | 85.2 | 14.8 | 2 | 12.5 (at RRT 0.85) |
| 0.1 M NaOH | 8 h | 82.1 | 17.9 | 2 | 15.3 (at RRT 0.85) |
| 3% H₂O₂ | 24 h | 89.5 | 10.5 | 3 | 6.8 (at RRT 1.15) |
| Thermal (80°C) | 72 h | 95.3 | 4.7 | 1 | 3.9 (at RRT 0.92) |
| Photolytic | ICH Q1B | 92.6 | 7.4 | 2 | 5.1 (at RRT 1.05) |
RRT = Relative Retention Time
From this data, a mass balance should be calculated to account for the parent compound and all degradation products. The structural elucidation of the major degradation products, using techniques like LC-MS/MS and NMR, will confirm the proposed degradation pathways and provide a complete picture of the molecule's stability profile.
Conclusion: Towards a Comprehensive Stability Profile
This technical guide has provided a scientifically grounded framework for investigating the stability and degradation of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid. By leveraging knowledge of its core chemical functionalities and data from analogous structures, we have predicted the most probable degradation pathways under various stress conditions. The detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method offer a clear and robust roadmap for researchers.
The systematic application of these methodologies will enable the establishment of an intrinsic stability profile for the molecule, which is critical for its development, formulation, and regulatory approval. The insights gained from these studies will not only ensure the quality and safety of products containing this compound but also contribute to the broader understanding of the chemistry of substituted phenoxyacetic acids.
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Raza, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(1), 123-131. [Link]
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Methodological & Application
Application Note: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of isoeugenol, utilizing the robust and versatile Williamson ether synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis. This document aims to serve as a practical and authoritative resource for the successful synthesis and characterization of this and similar aryloxyacetic acids.
Introduction: The Significance of Aryloxyacetic Acids and the Williamson Ether Synthesis
Aryloxyacetic acids are a class of organic compounds that exhibit a wide range of biological activities. Many are known for their use as herbicides and plant growth regulators, acting as synthetic auxins.[1][2] The structural motif of an acetic acid moiety linked to an aromatic ring via an ether linkage is crucial for their biological function. The target molecule, 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid, is a derivative of isoeugenol, a naturally occurring phenylpropanoid found in essential oils. The modification of isoeugenol through the introduction of an acetic acid group via an ether linkage can lead to novel compounds with potentially interesting pharmacological or material properties.
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of ethers.[3] The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[4] Its reliability, broad scope, and generally high yields make it the method of choice for preparing both symmetrical and unsymmetrical ethers.[4] In the context of synthesizing aryloxyacetic acids, the Williamson reaction provides a direct and efficient route by reacting a phenoxide with a haloacetic acid or its salt.
Mechanistic Insights: The SN2 Pathway and Competing Reactions
The synthesis of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid proceeds via the classic SN2 mechanism.[3] The key steps are outlined below:
-
Deprotonation of the Phenol: The phenolic hydroxyl group of isoeugenol is acidic and readily deprotonated by a suitable base, such as sodium hydroxide (NaOH), to form a sodium phenoxide ion. This in-situ generation of the nucleophile is a critical first step.
-
Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon atom of the haloacetic acid (in this case, sodium chloroacetate). This attack occurs from the backside of the carbon-halogen bond.[5]
-
Displacement of the Halide: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, leading to the displacement of the halide ion (chloride) and the formation of the desired ether linkage.[3]
It is crucial to consider potential side reactions that can compete with the desired Williamson ether synthesis.[3] For instance, if the alkylating agent is sterically hindered or if reaction conditions favor it, an elimination reaction (E2) can occur.[6] However, with a primary alkyl halide like chloroacetic acid, substitution is strongly favored.[4] Another potential side reaction when using aryloxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom; however, this is generally a minor pathway under typical Williamson conditions.[3]
Below is a DOT graph illustrating the general mechanism of the Williamson ether synthesis for this specific reaction.
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocol
This protocol details the synthesis of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid from isoeugenol and sodium chloroacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isoeugenol (cis and trans mixture) | Reagent | Sigma-Aldrich | Purity ≥98% |
| Sodium chloroacetate | Reagent | Fisher Scientific | Purity ≥98% |
| Sodium hydroxide (NaOH) | ACS | VWR | Pellets |
| Hydrochloric acid (HCl) | 37% | VWR | Concentrated |
| Diethyl ether | ACS | Fisher Scientific | Anhydrous |
| Deionized water | --- | --- | --- |
| Anhydrous sodium sulfate | ACS | VWR | For drying |
Safety Precautions:
-
Isoeugenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction.[7]
-
Sodium chloroacetate: Toxic if swallowed and causes skin irritation.[8][9]
-
Sodium hydroxide: Corrosive and causes severe skin burns and eye damage.
-
Hydrochloric acid: Corrosive and causes severe skin burns and eye damage. Respiratory irritant.
-
Diethyl ether: Extremely flammable. Harmful if swallowed. May cause drowsiness or dizziness.
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
The following DOT graph provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for the synthesis.
-
Preparation of Sodium Hydroxide Solution: In a 250 mL beaker, carefully dissolve 8.0 g (0.2 mol) of sodium hydroxide pellets in 50 mL of deionized water. The dissolution is exothermic, so cool the solution in an ice bath.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 16.4 g (0.1 mol) of isoeugenol.
-
Addition of Base: With vigorous stirring, slowly add the prepared sodium hydroxide solution to the isoeugenol in the flask. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium isoeugenoxide salt.
-
Addition of Alkylating Agent: Dissolve 11.7 g (0.1 mol) of sodium chloroacetate in 50 mL of deionized water and add it to the dropping funnel. Add the sodium chloroacetate solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100°C in a water bath and maintain this temperature for 2-3 hours with continuous stirring.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of deionized water.[10]
-
Acidification: Carefully acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2 (test with pH paper).[10] A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).[10] Combine the organic layers.
-
Purification: Wash the combined organic layers with deionized water (2 x 100 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Process Optimization and Troubleshooting
The success of the Williamson ether synthesis is contingent on several critical parameters. Understanding and controlling these factors is key to achieving high yields and purity.
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Base | Strong base (e.g., NaOH, KOH) | A strong base is required to fully deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. The pKa of phenols is typically around 10, making NaOH (with a conjugate acid pKa of ~15.7) a suitable and cost-effective choice. Using a weaker base may result in an incomplete reaction. |
| Solvent | Polar protic or aprotic solvents (e.g., water, ethanol, DMF, DMSO) | Water is an effective and environmentally benign solvent for this reaction, especially when using the sodium salt of chloroacetic acid. For less soluble reactants, polar aprotic solvents like DMF or DMSO can be used to accelerate the SN2 reaction by solvating the cation but not the nucleophile, thus increasing its reactivity.[5] |
| Temperature | 50-100 °C | The reaction rate is temperature-dependent. Heating the reaction mixture to 90-100°C provides sufficient energy to overcome the activation barrier of the SN2 reaction without promoting significant side reactions like elimination.[4] Monitoring the reaction is advised to avoid decomposition at higher temperatures. |
| Alkylating Agent | Primary haloacetic acid or its salt | Chloroacetic acid is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance and the likelihood of competing E2 elimination reactions.[6][11] Using its sodium salt improves water solubility. |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete deprotonation: Ensure the base is of good quality and used in a slight excess.
-
Reaction time is too short: Monitor the reaction by TLC to ensure it has gone to completion.
-
Losses during work-up: Ensure complete extraction and minimize transfers.
-
-
Impure Product:
-
Unreacted starting materials: Optimize reaction time and temperature.
-
Side products: Ensure the use of a primary alkylating agent and avoid excessively high temperatures. Recrystallization is crucial for obtaining a pure product.
-
Characterization of the Final Product
The structure and purity of the synthesized 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the key functional groups and the overall structure of the molecule. The appearance of a new singlet corresponding to the methylene protons of the acetic acid moiety (-O-CH₂-COOH) is a key indicator of successful synthesis.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O-C stretch of the ether linkage.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the preparation of 2-(2-methoxy-4-prop-1-enyl-phenoxy)acetic acid from isoeugenol. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note offer a robust framework for researchers to successfully synthesize and characterize this and other related aryloxyacetic acids for a variety of applications in research and development.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
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MDPI. (2021). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]
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eGyanKosh. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. [Link]
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Application Notes and Protocols for the Purification of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Introduction
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a significant organic compound with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring a carboxylic acid, a phenolic ether, and a prop-1-enyl group, provides a unique combination of chemical properties. The purity of this compound is paramount for its use in sensitive applications, as impurities can lead to erroneous experimental results and undesirable side reactions.[1] This document provides detailed protocols for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, along with methods for purity assessment.
Chemical Properties
| Property | Value |
| Molecular Formula | C12H14O4[2] |
| Molecular Weight | 222.24 g/mol [2] |
| Appearance | Expected to be a solid at room temperature |
| Acidity | The carboxylic acid group confers acidic properties |
Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral or basic impurities.[3][4][5] By treating a solution containing the crude product with a base, the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure acidic compound, which can then be extracted back into an organic solvent.[4]
Experimental Protocol
-
Dissolution: Dissolve the crude "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). The use of a weak base is crucial to selectively deprotonate the carboxylic acid without reacting with any less acidic phenolic protons, should they be present as impurities.
-
Extraction: Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer.
-
Separation: Carefully drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acidic compound.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). This will protonate the carboxylate, causing the pure "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" to precipitate out of the solution.
-
Final Extraction: Extract the precipitated product back into a fresh portion of the organic solvent.
-
Drying and Evaporation: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified compound.
Workflow Diagram
Caption: Recrystallization Workflow.
Column Chromatography
Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. [6][7]For "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid," a polar stationary phase like silica gel is appropriate, taking advantage of the polar carboxylic acid group for strong interaction.
Experimental Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under gravity or with gentle air pressure (flash chromatography). [8]The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid".
Mobile Phase Selection
A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by preliminary TLC analysis. A starting point could be a 70:30 mixture of hexane:ethyl acetate, with the proportion of ethyl acetate gradually increased.
Workflow Diagram
Caption: Column Chromatography Workflow.
Purity Assessment
The purity of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" after purification should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of organic compounds. [9][10][11]A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or acetic acid to suppress ionization) is a good starting point. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can be used to confirm the chemical structure of the purified compound and to detect the presence of any remaining impurities.
Conclusion
The choice of purification technique for "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" will depend on the nature and quantity of the impurities present, as well as the desired scale of purification. For removing neutral or basic impurities, acid-base extraction is highly effective. Recrystallization is ideal for obtaining highly pure crystalline material from a solid crude product. Column chromatography offers the most versatility for separating complex mixtures. A combination of these techniques may be necessary to achieve the desired level of purity for demanding applications.
References
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ResearchGate. Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. Available from: [Link]
-
European Chemicals Agency. (E)-2-methoxy-4-(prop-1-enyl)phenol - Substance Information. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
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Recrystallization. Recrystallization. Available from: [Link]
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ResearchGate. Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF. Available from: [Link]
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MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
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University of Colorado Boulder. Column Chromatography. Available from: [Link]
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Australian Government Department of Health. Acetic acid, methoxy-: Human health tier II assessment. Available from: [Link]
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MDPI. Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. Available from: [Link]
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Illinois State Water Survey. Chromatographic separation and identification of organic acids. Available from: [Link]
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National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]
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Magritek. Separation of Acidic, Basic and Neutral Compounds. Available from: [Link]
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Available from: [Link]
-
YouTube. column chromatography & purification of organic compounds. Available from: [Link]
-
Forest Products Laboratory. α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. Available from: [Link]
-
Chem LibreTexts. ACID-BASE EXTRACTION. Available from: [Link]
-
Recrystallization1. Recrystallization1. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Google Patents. US20090118532A1 - Process for the Synthesis of Mandipropamid and Derivatives Thereof.
-
ASEAN. IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Available from: [Link]
-
Acid-Base Extraction.1. Acid-Base Extraction.1. Available from: [Link]
-
PubChem. 2-Methoxyphenylacetic acid. Available from: [Link]
-
YouTube. Acid base extraction. Available from: [Link]
-
Cheméo. Chemical Properties of Phenol, 2-methoxy-4-(2-propenyl)-, acetate (CAS 93-28-7). Available from: [Link]
-
Angene Chemical. 2-[4-[(4-prop-2-enoxyphenyl)methoxy]phenyl]acetic acid. Available from: [Link]
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Application Note: Comprehensive Characterization of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Introduction
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a derivative of the naturally occurring compound isoeugenol, is a molecule of interest in pharmaceutical and chemical research. Its structural similarity to phenoxyacetic acid herbicides and its synthetic precursor, isoeugenol, necessitates a robust and multi-faceted analytical approach for unambiguous characterization, purity assessment, and stability studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. We will delve into the principles and detailed protocols for chromatographic and spectroscopic techniques, offering insights into the rationale behind experimental choices to ensure scientific integrity and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is fundamental for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| IUPAC Name | 2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid | |
| Appearance | Expected to be a crystalline solid | Inferred from related phenoxyacetic acids |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | Inferred from structural analogues |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for the analysis of moderately polar compounds like 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. The carboxylic acid moiety allows for manipulation of its retention behavior by adjusting the mobile phase pH.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the aromatic and alkyl moieties of the molecule.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a standard choice for RP-HPLC. The addition of an acid, such as formic acid or phosphoric acid, to the aqueous phase is crucial.[1] By maintaining a low pH (typically below the pKa of the carboxylic acid, which is estimated to be around 3-4), the ionization of the carboxyl group is suppressed. This leads to a more retained, less polar species, resulting in sharper peaks and improved chromatographic performance.
-
Detection: The presence of the aromatic ring gives the molecule strong UV absorbance, making a UV detector a simple and sensitive choice. The maximum absorbance is expected to be around 260-280 nm.
Experimental Protocol: RP-HPLC
Caption: RP-HPLC workflow for the analysis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
Table of HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization is required to convert the polar carboxylic acid group into a more volatile ester.
Causality of Experimental Choices:
-
Derivatization: Methylation or silylation are common derivatization techniques. Diazomethane or trimethylsilyldiazomethane can be used for methylation, while BSTFA or MSTFA are effective silylating agents. This step is critical to prevent peak tailing and enable elution from the GC column. A simple and sensitive method for phenoxy acid herbicides involves pentafluorobenzylation, which enhances electron capture detection.[3]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the derivatized analyte.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for structural confirmation and identification.
Experimental Protocol: GC-MS (after derivatization)
Caption: GC-MS workflow for the analysis of derivatized 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
Table of GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns of a substituted benzene ring.
-
Vinylic Protons: Resonances between δ 5.0-6.5 ppm, with coupling constants indicative of the cis or trans configuration of the double bond.
-
OCH₂ Protons: A singlet around δ 4.5-5.0 ppm corresponding to the methylene group of the acetic acid moiety.
-
OCH₃ Protons: A sharp singlet at approximately δ 3.8 ppm for the methoxy group.
-
CH₃ Protons: A doublet in the δ 1.8-2.0 ppm region for the methyl group of the prop-1-enyl chain.
-
COOH Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band, indicative of hydrogen bonding.[4] |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands. |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium to strong intensity bands. |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption.[4][5] |
| C=C (Aromatic & Vinylic) | 1650-1450 | Multiple bands of varying intensity. |
| C-O-C (Ether) | 1300-1000 | Strong, characteristic stretching vibrations.[6] |
| C-O (Carboxylic Acid) | 1320-1210 | Strong stretching vibration.[4] |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The software will automatically subtract the background from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.
Expected UV-Vis Absorption:
-
The molecule is expected to exhibit strong absorbance in the UV region due to the π-π* transitions of the substituted benzene ring.
-
The primary absorption maximum (λ_max) is anticipated to be in the range of 260-280 nm.
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µg/mL).
-
Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorbance of the sample solution over a range of 200-400 nm.
Conclusion
The comprehensive characterization of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for purity assessment and quantification, while GC-MS (after derivatization) offers excellent confirmatory capabilities. NMR spectroscopy is indispensable for definitive structural elucidation, and FT-IR and UV-Vis spectroscopy provide valuable information on functional groups and the electronic system, respectively. The protocols and guidelines presented in this application note provide a robust framework for the reliable and accurate analysis of this compound, ensuring data integrity in research and development settings.
References
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PubChem. Compound Summary for CID 347174, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. National Center for Biotechnology Information. [Link]
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Restek Corporation. (n.d.). Isoeugenol. [Link]
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National Institute of Standards and Technology. (n.d.). Isoeugenol. NIST Chemistry WebBook. [Link]
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PubChem. Compound Summary for CID 853433, Isoeugenol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of (a) isoeugenol, (b) di-isoeugenol (β-5′ ) and (c)... [Image]. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0005802). [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
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A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. The methodology is built upon reversed-phase chromatography, which is ideally suited for the physicochemical properties of this analyte. This guide provides a comprehensive overview of the method's principles, detailed experimental protocols, and a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind instrumental and chemical choices is explained to empower researchers to not only replicate but also adapt this method. This document is intended to serve as a practical and authoritative guide for scientists in quality control, process development, and research environments.
Introduction and Scientific Rationale
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a phenoxyacetic acid derivative. Such compounds are prevalent in various chemical and pharmaceutical development pipelines, often as active ingredients or critical intermediates.[1][2] Accurate and precise quantification is therefore essential for ensuring product quality, determining purity, and supporting stability studies.
The molecular structure of the analyte, featuring a relatively nonpolar substituted aromatic ring and an ionizable carboxylic acid group, dictates the optimal analytical strategy.[3] A reversed-phase HPLC approach is selected for its efficacy in separating compounds of moderate to low polarity.[4] The critical aspect of this method is the management of the analyte's acidic nature. The carboxylic acid moiety will exist in both ionized (deprotonated) and non-ionized (protonated) forms depending on the pH. Inconsistent ionization leads to poor chromatographic performance, such as peak tailing and shifting retention times.
To ensure a single, stable chemical form and achieve sharp, symmetrical peaks, the mobile phase must be acidified. By maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid group remains fully protonated (non-ionized), enhancing its retention on the nonpolar stationary phase and ensuring reproducible chromatography.[5][6] This method employs a gradient elution with a UV-based detection system, leveraging the analyte's chromophoric structure for sensitive detection.
Materials and Instrumentation
Reagents and Standards
-
Reference Standard: 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (purity ≥98%)
-
Acetonitrile (MeCN): HPLC grade or higher
-
Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (e.g., from a Milli-Q® system)
-
Formic Acid (FA): HPLC or LC-MS grade (≥99% purity)
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Data Acquisition Software: Chromatography data station (CDS) software for instrument control, data acquisition, and processing.
-
Ancillary Equipment: Analytical balance, volumetric flasks (Class A), pipettes, pH meter, and a sonicator.
Chromatographic Method and Protocols
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Industry-standard for reversed-phase separation of moderately nonpolar analytes. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component. Formic acid ensures a low pH (~2.7) to suppress ionization of the analyte's carboxylic acid group.[5][6] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | The organic component for elution. Acetonitrile provides good resolving power and is UV transparent. |
| Elution Mode | Gradient Elution | Provides robust separation of the main analyte from potential impurities with varying polarities and ensures a shorter run time. |
| Gradient Program | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B (re-equilibration) | A linear gradient to effectively elute the analyte followed by a column wash and re-equilibration for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Thermostatting the column ensures stable retention times and improves method reproducibility by mitigating fluctuations in mobile phase viscosity. |
| Detection Wavelength | 270 nm (or λmax determined by PDA) | The substituted aromatic structure absorbs UV light. A PDA detector should be used to find the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Step-by-Step Protocols
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with purified water. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly.
-
Degassing: Degas both mobile phases for approximately 10-15 minutes using sonication or an online degasser before use to prevent pump cavitation and baseline noise.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (this mixture serves as the diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Dilute with the diluent and sonicate as needed to ensure complete extraction and dissolution.
-
Perform a subsequent dilution as necessary to bring the theoretical concentration into the validated linear range of the method (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
System Suitability and Method Validation
Before any sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. This is confirmed through system suitability testing (SST). Following successful SST, the method itself must be validated to prove its reliability, as mandated by regulatory bodies and outlined in ICH guidelines.[7][8][9]
System Suitability Testing (SST)
Inject the working standard solution (e.g., 100 µg/mL) five or six times. The results must meet the following criteria before proceeding with any analysis. These parameters are consistent with standards found in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[4][10][11][12]
-
Tailing Factor (Tf): ≤ 1.5 (ensures peak symmetry)
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% (for n≥5 injections, demonstrates injection precision)
-
RSD of Retention Time: ≤ 1.0% (demonstrates pump stability)
Analytical Method Validation Protocol
The following protocols outline the experiments required to validate the analytical method according to ICH Q2(R2) guidelines.[8]
Caption: Logical flow of the method validation process per ICH guidelines.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze diluent, a placebo (matrix without analyte), and a sample spiked with the analyte. | No significant interfering peaks should be observed at the retention time of the analyte peak. Peak purity analysis via PDA should pass. |
| Linearity | Prepare at least five standard solutions across a range (e.g., 50% to 150% of the nominal concentration). Perform a linear regression analysis of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, 120% of nominal) by spiking a placebo matrix. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for each set of conditions.[7] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Often estimated by a signal-to-noise ratio of 10:1. | RSD ≤ 10% and recovery within 80-120%. |
| Robustness | Introduce small, deliberate variations to the method (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.1). | System suitability parameters must remain within the established limits. |
Data Analysis and Workflow
The general workflow for analyzing a sample is depicted below. The concentration of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid in a sample is determined by using an external standard calibration curve.
Caption: Standard operational workflow from sample preparation to reporting.
Calculation:
-
Generate a linear regression equation from the calibration curve: y = mx + c
-
Where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.
-
-
Determine the concentration of the analyte in the prepared sample solution by rearranging the equation: x = (y - c) / m.
-
Adjust for the dilutions made during sample preparation to calculate the final concentration or purity in the original, undiluted sample.
Conclusion
This application note presents a specific, accurate, and robust reversed-phase HPLC method for the quantitative determination of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. The use of an acidified mobile phase is critical for achieving excellent peak shape and reproducible results. The detailed protocols for both the analytical procedure and its validation provide a comprehensive framework for implementation in regulated and research environments, ensuring data of high quality and integrity.
References
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Unknown. (n.d.). a rapid hplc method for determination of major phenolic acids in plant material. Retrieved January 23, 2026, from [Link].
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European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved January 23, 2026, from [Link].
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved January 23, 2026, from [Link].
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ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 23, 2026, from [Link].
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U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved January 23, 2026, from [Link].
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SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link].
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 23, 2026, from [Link].
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Liu, M., et al. (2013). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link].
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Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347174, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. Retrieved January 23, 2026, from [Link].
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Council of Europe. (2008). European Pharmacopoeia 6.0, 2.2.46. Chromatographic separation techniques. Retrieved January 23, 2026, from [Link].
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Unknown. (n.d.). 2.2.46. Chromatographic Separation Techniques. Scribd. Retrieved January 23, 2026, from [Link].
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Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved January 23, 2026, from [Link].
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ResearchGate. (2015). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Retrieved January 23, 2026, from [Link].
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved January 23, 2026, from [Link].
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 23, 2026, from [Link].
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Chemsrc. (n.d.). CAS#:6270-23-1 | 2-(2-methoxy-4-methyl-phenoxy)acetic acid. Retrieved January 23, 2026, from [Link].
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Mansour, A. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved January 23, 2026, from [Link].
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National Institutes of Health. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater. Retrieved January 23, 2026, from [Link].
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Council of Europe. (2011). European Pharmacopoeia 7.0, 2.2.46. Chromatographic separation techniques. Retrieved January 23, 2026, from [Link].
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ResearchGate. (2007). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved January 23, 2026, from [Link].
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Royal Society of Chemistry. (2022, May 18). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Retrieved January 23, 2026, from [Link].
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved January 23, 2026, from [Link].
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved January 23, 2026, from [Link].
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AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 23, 2026, from [Link].
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National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved January 23, 2026, from [Link].
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ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved January 23, 2026, from [Link].
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Unknown. (n.d.). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID. Retrieved January 23, 2026, from [Link].
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Chen, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. Retrieved January 23, 2026, from [Link].
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Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15882, 2-(2-Methoxyphenoxy)acetic acid. Retrieved January 23, 2026, from [Link].
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved January 23, 2026, from [Link].
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Agency for Toxic Substances and Disease Registry. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved January 23, 2026, from [Link].
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Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. Retrieved January 23, 2026, from [Link].
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved January 23, 2026, from [Link].
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Application Notes and Protocols for Investigating the Biological Activity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Introduction: A Rational Approach to a Novel Bioactive Candidate
The compound 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a semi-synthetic molecule derived from isoeugenol, a naturally occurring phenylpropanoid. Isoeugenol and its isomer eugenol, the primary component of clove oil, are well-documented for a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, and analgesic properties[1][2][3]. The addition of a phenoxyacetic acid moiety to the isoeugenol backbone creates a structure with compelling therapeutic potential, drawing parallels to established classes of synthetic drugs.
Specifically, the phenoxyacetic acid scaffold is a hallmark of fibrate drugs, which are known agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism[4]. Furthermore, related structures have demonstrated potent modulation of critical inflammatory signaling pathways. A notable example is (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with high structural similarity to our target, which exerts strong anti-arthritic and anti-sepsis effects by directly inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3)[5][6].
Given this background, we hypothesize that 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (hereafter referred to as "the compound") is a multi-target anti-inflammatory agent. This guide provides a comprehensive research framework to systematically investigate its biological activity. We will focus on three primary, interconnected signaling pathways central to inflammation and metabolic disease:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: Assessing its potential as a modulator of this key nuclear receptor involved in inflammation and metabolism.
-
STAT3 Pathway Inhibition: Investigating its ability to suppress the phosphorylation and activation of this critical transcription factor.
-
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition: Evaluating its capacity to block this master regulator of pro-inflammatory gene expression.
This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, enabling a thorough and robust characterization of this promising compound.
Part 1: Synthesis and Preparation of the Compound
The logical first step is the synthesis of the target compound. Based on established methods for creating phenoxyacetic acids from phenolic precursors, the following protocol outlines a reliable synthetic route from isoeugenol[7][8].
Protocol 1: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Rationale: This synthesis employs a classic Williamson ether synthesis. The phenolic hydroxyl group of isoeugenol is deprotonated by a strong base (sodium hydroxide) to form a nucleophilic phenoxide ion. This ion then displaces the chloride on ethyl chloroacetate via an SN2 reaction to form the ethyl ester of the target compound. Subsequent saponification (hydrolysis) of the ester with the same base yields the sodium salt of the carboxylic acid, which is then protonated with a strong acid (hydrochloric acid) to precipitate the final product.
Materials:
-
Isoeugenol (mixture of cis and trans isomers is acceptable)
-
Sodium hydroxide (NaOH)
-
Ethyl chloroacetate
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoeugenol (1.0 eq) in anhydrous ethanol.
-
Deprotonation: While stirring, add sodium hydroxide pellets (2.2 eq) to the solution. The reaction is exothermic. Allow the mixture to stir until the NaOH is fully dissolved and a solution of sodium isoeugenoxide is formed.
-
Alkylation: To the stirred solution, add ethyl chloroacetate (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ester Hydrolysis (Saponification): After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.0 eq in water) to the flask. Re-heat the mixture to reflux for an additional 2 hours to hydrolyze the ester.
-
Work-up and Acidification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted isoeugenol. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A precipitate of the target compound should form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Biological Characterization
This section details the protocols to test the core hypotheses regarding the compound's mechanism of action at the cellular level.
Assessment of PPARγ Agonist Activity
Rationale: The phenoxyacetic acid structure is a known pharmacophore for PPAR agonists. Activation of PPARγ exerts anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB[9]. A luciferase reporter assay is a highly sensitive and specific method to quantify the activation of nuclear receptors[10][11].
Protocol 2.1: PPARγ Reporter Gene Assay
Workflow Diagram:
Caption: Workflow for PPARγ reporter gene assay.
Procedure:
-
Cell Culture: Use a stable cell line, such as HEK293T, engineered to co-express human PPARγ and a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Plating: Seed the cells into a 96-well white, opaque-bottom plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Also prepare a positive control (e.g., Rosiglitazone, 1 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the culture medium in the 96-well plate with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Plot the normalized luminescence versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Investigation of STAT3 and NF-κB Pathway Inhibition
Rationale: Chronic inflammation is often driven by the persistent activation of STAT3 and NF-κB. Given the potent STAT3 inhibitory activity of the structurally similar compound MMPP[5] and the known anti-NF-κB effects of eugenol[1], these pathways are high-priority targets. We will use an inflammatory challenge (LPS) in macrophages to activate these pathways and assess the compound's inhibitory potential.
Caption: Workflow for LPS-induced acute inflammation model.
Procedure:
-
Animals: Use 8-10 week old male C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (No LPS)
-
Group 2: Vehicle + LPS
-
Group 3: Positive Control (e.g., Dexamethasone) + LPS
-
Group 4-6: Test Compound (e.g., 1, 5, 25 mg/kg) + LPS
-
-
Dosing: Administer the test compound, dexamethasone, or vehicle via an appropriate route (e.g., intraperitoneal (i.p.) or oral gavage) 1 hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Administer a sub-lethal dose of LPS (e.g., 1-5 mg/kg, i.p.) to all groups except the vehicle control.
-
Sample Collection: At a peak time point for cytokine release (typically 2-4 hours post-LPS), euthanize the mice and collect blood via cardiac puncture.
-
Analysis: Allow the blood to clot and centrifuge to collect serum. Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the Vehicle + LPS group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Conclusion and Future Directions
This document outlines a logical and comprehensive strategy for the initial characterization of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. By systematically evaluating its effects on the PPARγ, STAT3, and NF-κB signaling pathways, researchers can build a robust profile of its mechanism of action. Positive results from these in vitro and preliminary in vivo studies would provide a strong rationale for advancing the compound into more complex, chronic models of inflammatory diseases, such as collagen-induced arthritis, inflammatory bowel disease, or models of metabolic syndrome. The multi-target potential suggested by its unique chemical structure makes it a compelling candidate for further drug development.
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Ulanowska, M., & Olas, B. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. MDPI. Available at: [Link]
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Barboza, J. N., et al. (2021). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. MDPI. Available at: [Link]
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Govaerts, F., et al. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Lee, T.-L., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Marine Drugs. Available at: [Link]
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Kim, A. R., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports. Available at: [Link]
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Yuliani, H. S., et al. (2019). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. ResearchGate. Available at: [Link]
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Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências. Available at: [Link]
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Al-Massoudi, N. A., et al. (2023). Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and Oxidative Mediators in Diabetic Neuropathic Rats. ACS Omega. Available at: [Link]
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Lee, G., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. International Immunopharmacology. Available at: [Link]
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Antioxidant potential of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in vitro assays
An in-depth guide to the in vitro evaluation of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid," a novel compound with significant antioxidant potential. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols for assessing its antioxidant capacity using established chemical and cell-based assays.
Introduction: The Scientific Rationale
"2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" is a synthetic derivative of isoeugenol, a naturally occurring phenolic compound found in the essential oils of various plants. Its structural similarity to other well-documented antioxidants, such as ferulic acid, suggests a strong potential for scavenging reactive oxygen species (ROS).[1][2][3] ROS are highly reactive molecules generated during normal cellular metabolism, which, in excess, can lead to oxidative stress.[4] This condition is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[5][6]
The evaluation of a novel compound's antioxidant potential is a critical first step in its development as a therapeutic agent. In vitro assays provide a rapid, cost-effective, and reproducible means to screen and characterize these properties. This guide details a multi-assay approach, combining chemical and cellular methods to build a comprehensive antioxidant profile for "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid."
Part 1: Chemical-Based Antioxidant Assays
Chemical assays are based on the ability of an antioxidant to reduce or decolorize a chromogenic oxidant. They are invaluable for determining the intrinsic radical-scavenging or reducing capabilities of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle & Causality: The DPPH assay is one of the most common and reliable methods for evaluating free-radical scavenging activity.[7][8][9] The core of this assay is the DPPH molecule, a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[7][10] When an antioxidant compound (a hydrogen donor) is introduced, it donates a hydrogen atom to the DPPH radical.[7][10] This reduces the DPPH radical to its non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of decolorization, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the compound.[10] This reaction primarily proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[7][11]
Caption: DPPH radical scavenging mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in methanol.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each test compound dilution (and positive control) to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Rationale: Incubation in the dark is crucial to prevent the photo-degradation of DPPH, which would otherwise lead to inaccurate results.
-
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle & Causality: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[13] This reaction produces a blue-green radical cation with absorption maxima at 734 nm.[13] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[14] The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. This assay is advantageous as the ABTS radical is soluble in both aqueous and organic solvents and is not affected by pH, making it applicable to a wider range of compounds.[13]
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells or L929 murine fibroblasts) in a 96-well, black, clear-bottom plate at an appropriate density.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach confluence (typically 24 hours).
-
-
Compound and Probe Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" and a positive control (e.g., Quercetin) in treatment medium for 1 hour.
-
After the treatment, add the DCFH-DA probe (final concentration 25 µM) to all wells and co-incubate for another 60 minutes.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove the excess probe and compound.
-
Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.
-
Plot the CAA units against concentration to determine the IC₅₀ value.
-
Summary and Conclusion
This guide outlines a comprehensive strategy for characterizing the in vitro antioxidant potential of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid." By employing a combination of chemical assays (DPPH, ABTS, FRAP) and a biologically relevant cellular assay (CAA), researchers can obtain a multi-faceted view of the compound's activity. The chemical assays elucidate its fundamental capacity to donate hydrogen atoms and reduce oxidants, while the CAA assay provides crucial insights into its bioavailability and efficacy within a cellular environment. This structured approach ensures a robust and reliable evaluation, providing the foundational data necessary for further preclinical and pharmaceutical development.
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Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
For: Researchers, scientists, and drug development professionals.
Topic: Anti-inflammatory applications of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid"
Abstract: This document provides a comprehensive technical guide to the potential anti-inflammatory applications of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (CAS 1395081-56-7)[1]. While direct biological studies on this specific molecule are not extensively published, its structural similarity to well-characterized anti-inflammatory agents, such as isoeugenol, eugenol, and other phenoxyacetic acid derivatives, allows for the formulation of robust hypotheses regarding its mechanism of action and the development of detailed protocols for its investigation.[2][3][4] This guide synthesizes existing knowledge on related compounds to provide a predictive framework for researchers exploring this promising molecule.
Introduction and Rationale
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a derivative of isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like clove and nutmeg.[3][5] Isoeugenol and its isomer eugenol are well-documented for their antioxidant and anti-inflammatory properties.[2][4] The addition of an acetic acid moiety to the phenoxy group creates a structure analogous to a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for enhanced or novel anti-inflammatory activity.[6] This guide provides the foundational knowledge and experimental designs to rigorously evaluate this compound's therapeutic potential.
Molecular Structure:
-
Core Scaffold: Isoeugenol (2-methoxy-4-(prop-1-enyl)phenol)
-
Key Functional Group: Phenoxyacetic acid
The prop-1-enyl group distinguishes it from the allyl group in the more commonly studied eugenol derivative, 2-(4-allyl-2-methoxyphenoxy)acetic acid.[7][8] This difference in the position of the double bond may influence the molecule's interaction with biological targets.
Postulated Mechanisms of Anti-inflammatory Action
Based on the activities of structurally related compounds, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is hypothesized to exert its anti-inflammatory effects through multiple signaling pathways.
Inhibition of Pro-inflammatory Mediators (NF-κB and MAPK Pathways)
A primary mechanism of anti-inflammatory action for many phenolic compounds is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. The closely related compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This inhibition is achieved by preventing the translocation of the NF-κB p65 subunit to the nucleus and suppressing the phosphorylation of MAPKs such as p38, ERK1/2, and JNK.
Inferred Signaling Pathway for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Caption: Hypothesized activation of the Nrf2/HO-1 pathway.
Direct Inhibition of Cyclooxygenase (COX) Enzymes
The phenoxyacetic acid moiety is a structural feature found in some NSAIDs. [6]It is plausible that 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid could directly inhibit COX-1 and/or COX-2 enzymes, thereby reducing the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a key area of anti-inflammatory drug research, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
The following protocols are designed to investigate the hypothesized anti-inflammatory activities of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
A plausible synthetic route can be adapted from the synthesis of the related eugenol derivative, 2-(4-allyl-2-methoxyphenoxy)acetic acid. [7][8] Materials:
-
Isoeugenol (starting material)
-
Ethyl chloroacetate or Sodium chloroacetate
-
A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), Acetonitrile)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Protocol:
-
Dissolve isoeugenol in the chosen solvent in a round-bottom flask.
-
Add the base and stir the mixture at room temperature to form the phenoxide salt.
-
Add ethyl chloroacetate (or sodium chloroacetate) to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and, if an ester was formed, hydrolyze it with a base (e.g., NaOH in methanol/water).
-
Acidify the mixture with HCl to a pH of 1-2 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assays
Cell Line: Murine macrophage cell line RAW 264.7. Rationale: Macrophages are key cells in the inflammatory response and are commonly used to screen for anti-inflammatory compounds. Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.
Rationale: NO is a key pro-inflammatory mediator produced by iNOS in activated macrophages. Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent. A standard curve with sodium nitrite should be used for quantification.
Rationale: To determine the effect of the compound on the production of key inflammatory molecules. Methods:
-
ELISA: Measure the concentration of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant from LPS-stimulated RAW 264.7 cells (treated as in 3.2.2).
-
RT-qPCR: Analyze the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b in cell lysates.
-
Western Blot: Determine the protein levels of iNOS and COX-2 in cell lysates.
Rationale: To elucidate the molecular mechanism by investigating the effect on key signaling proteins. Protocol:
-
Seed RAW 264.7 cells and pre-treat with the test compound.
-
Stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Prepare cytoplasmic and nuclear extracts.
-
Perform Western blot analysis using antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway).
-
General In Vitro Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vivo Anti-inflammatory Assays
Animal Model: Male Wistar rats or Swiss albino mice. Rationale: A standard and widely used model for evaluating acute anti-inflammatory activity. Protocol:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment.
-
Administer the test compound orally or intraperitoneally at different doses (e.g., 10, 20, 40 mg/kg). A positive control (e.g., Diclofenac, 25 mg/kg) and a vehicle control group should be included. [9]4. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between different concentrations and control groups.
Table 1: Effect of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid on NO Production in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 35.2 ± 2.1 | 0% |
| LPS + Compound | 5 | 28.1 ± 1.8 | 20.2% |
| LPS + Compound | 10 | 19.5 ± 1.5 | 44.6% |
| LPS + Compound | 25 | 10.3 ± 1.1 | 70.7% |
| LPS + Positive Control (e.g., L-NAME) | 100 | 5.4 ± 0.6 | 84.7% |
Safety and Handling
As with any novel chemical compound, appropriate safety precautions should be taken. Based on related phenoxyacetic acid compounds, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid may be harmful if swallowed and may cause skin and eye irritation. [10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid represents a promising candidate for a novel anti-inflammatory agent due to its structural heritage from isoeugenol and its phenoxyacetic acid moiety. The protocols and mechanistic insights provided in this guide, derived from extensive research on closely related molecules, offer a solid and scientifically rigorous framework for its evaluation. Through systematic investigation of its effects on the NF-κB, MAPK, and Nrf2 pathways, as well as its potential for direct COX inhibition, researchers can thoroughly characterize its anti-inflammatory profile and potential for further drug development.
References
-
Impact of Eugenol on Acetic Acid-induced Colitis in Rats. (2026). ResearchGate. [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1974). PubMed. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. (1975). PubMed. [Link]
-
An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. (2018). PubMed Central. [Link]
-
Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. (2019). Taylor & Francis Online. [Link]
-
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). PubMed. [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2023). ResearchGate. [Link]
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013).
-
Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. (2023). PubMed Central. [Link]
-
Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
-
Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. (2019). ResearchGate. [Link]
-
Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. (2023). PubMed Central. [Link]
-
Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. (2015). ResearchGate. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. [Link]
-
Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing. (2023). Semantic Scholar. [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (2019). TALENTA Publisher - Universitas Sumatera Utara. [Link]
-
The anti-inflammatory and anti-oxidative actions of eugenol improve lipopolysaccharide-induced lung injury. (2021). ResearchGate. [Link]
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- 5. Isoeugenol acetate | essential oil | CAS# 93-29-8 | InvivoChem [invivochem.com]
- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. talenta.usu.ac.id [talenta.usu.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
The Strategic Utility of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block Derived from a Natural Product
In the landscape of organic synthesis, the quest for versatile and readily accessible precursors is paramount. 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid emerges as a significant scaffold, bridging the gap between natural product chemistry and the synthesis of complex molecular architectures. Its structure, derived from the isomerization of eugenol—a primary constituent of clove oil—presents a unique combination of reactive functional groups: a carboxylic acid, a vinyl group, and an aromatic ring rich in electrons. This trifecta of functionalities makes it a highly valuable intermediate for the synthesis of a diverse array of compounds, particularly heterocyclic systems and potential pharmacophores.
This technical guide provides an in-depth exploration of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, from its synthesis and physicochemical properties to its applications as a precursor in organic synthesis. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for utilizing this valuable compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The table below summarizes the key properties of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
| Property | Value | Source |
| IUPAC Name | (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₄O₄ | Sigma-Aldrich |
| Molecular Weight | 222.24 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | O=C(O)COC(C(OC)=C1)=CC=C1/C=C/C | Sigma-Aldrich |
| InChI Key | UORQJKKOBXSGRG-ONEGZZNKSA-N | Sigma-Aldrich |
Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid: A Practical Protocol
The most direct and efficient method for the synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This approach utilizes the nucleophilic substitution of a haloacetate by a phenoxide. In this case, the starting material is isoeugenol, the trans-isomer of which is a crystalline solid that can be synthesized from the readily available liquid, eugenol.[2]
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Isoeugenol (trans-isomer)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 8 mL of deionized water. To this solution, add 2.0 g of isoeugenol. Swirl the mixture until the isoeugenol has completely dissolved, forming the sodium isoeugenoxide solution.[3]
-
Reaction Setup: Equip the flask with a reflux condenser and add a magnetic stir bar.[3]
-
Addition of Chloroacetic Acid: While stirring, carefully add a solution of 50% (w/v) aqueous chloroacetic acid (approximately 6 mL) dropwise through the condenser over a period of 10-15 minutes. An exothermic reaction may be observed.[3]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 1 hour to ensure the reaction goes to completion.[3][4]
-
Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a beaker. Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is acidic (test with litmus paper). A precipitate of the crude product should form.[5]
-
Extraction: Cool the mixture in an ice bath to maximize precipitation. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).[5]
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from hot water or a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid as a solid.[3]
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by several key factors:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (isoeugenol). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the vinyl protons of the propenyl group, the methoxy group, and the methylene protons of the acetic acid moiety. The integration of these peaks should correspond to the expected proton count.
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of all the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic peaks for the aromatic ring and the C=C double bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
-
Melting Point Determination: A sharp melting point of the recrystallized product is a good indicator of its purity.
Applications in Organic Synthesis: A Precursor to Heterocycles and Bioactive Molecules
The strategic placement of functional groups in 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid makes it a valuable precursor for the synthesis of more complex molecules, particularly those with potential biological activity. Phenoxyacetic acid derivatives are known to be present in various classes of drugs, including anti-inflammatory, antibacterial, and antifungal agents.[6]
Application 1: Synthesis of Furanone Derivatives
The propenyl group in conjunction with the carboxylic acid moiety provides a pathway for the synthesis of furanone derivatives through intramolecular cyclization reactions.
Conceptual Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Welcome to our dedicated technical support guide for the synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our goal is to equip you with the expertise and practical solutions to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, a valuable building block in medicinal chemistry, typically proceeds via a two-step process starting from isoeugenol. The core of this synthesis is the Williamson ether synthesis , a robust method for forming ether linkages. This is followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. While the overall scheme is straightforward, several factors can influence the yield and purity of the final product.
Below is a general workflow for the synthesis:
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
O-Alkylation (Williamson Ether Synthesis) Stage
Question 1: My yield for the Williamson ether synthesis is consistently low. What are the likely causes and how can I improve it?
Low yields in this step are a common issue and can often be traced back to several factors:
-
Incomplete Deprotonation of Isoeugenol: The formation of the phenoxide is critical for the reaction to proceed. If the base is not strong enough or used in insufficient quantity, a significant portion of the isoeugenol will remain unreacted.[1]
-
Troubleshooting:
-
Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be employed for more efficient deprotonation. However, with stronger bases, the risk of side reactions increases.
-
Stoichiometry: Ensure at least one equivalent of the base is used. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Troubleshooting:
-
Temperature: The reaction is often performed at the reflux temperature of the solvent (e.g., acetone, DMF). If the reaction is sluggish, a higher boiling point solvent like DMF or DMSO can be considered.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
-
-
Side Reactions: The primary competing reactions are C-alkylation and elimination.[3]
-
Troubleshooting:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen or the carbon atoms of the aromatic ring. Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
Elimination: While less of a concern with primary alkyl halides like ethyl chloroacetate, ensuring the reaction temperature is not excessively high can minimize this side reaction.[3][4]
-
-
Question 2: I am observing multiple spots on my TLC plate after the O-alkylation reaction, even after a long reaction time. What are these byproducts?
The presence of multiple spots on your TLC plate likely indicates a mixture of starting material, the desired O-alkylated product, and one or more side products.
Caption: O-Alkylation vs. C-Alkylation pathways.
-
Unreacted Isoeugenol: This will be one of the spots on your TLC. As mentioned in the previous question, optimizing the base and reaction conditions can minimize this.
-
C-Alkylated Byproduct: Alkylation on the aromatic ring can lead to the formation of an isomer. This is a common side reaction in the alkylation of phenols.[3]
-
Hydrolyzed Ethyl Chloroacetate: The ester group of ethyl chloroacetate can be hydrolyzed by the base, especially if moisture is present, to form chloroacetic acid.
Troubleshooting & Identification:
-
TLC Analysis: Use a co-spot with your starting material to identify the corresponding spot on the reaction mixture's lane.
-
Purification: Column chromatography is typically required to separate the desired O-alkylated product from the C-alkylated byproduct and unreacted starting material. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.
| Compound | Typical Polarity | Appearance on TLC (UV) |
| Isoeugenol | More Polar | Dark Spot |
| O-Alkylated Ester | Less Polar | Dark Spot |
| C-Alkylated Byproduct | Polarity may vary | Dark Spot |
Question 3: My starting material is eugenol instead of isoeugenol. Can I still synthesize the target molecule?
Yes, it is possible to start from eugenol, but it requires an additional isomerization step to convert the allyl group (-CH₂-CH=CH₂) to the more stable prop-1-enyl group (-CH=CH-CH₃).[5]
-
Isomerization Protocol: This is typically achieved by heating eugenol with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[5]
-
Common Problems:
-
Incomplete Isomerization: The reaction may not go to completion, resulting in a mixture of eugenol and isoeugenol. This will lead to a mixture of products in the subsequent steps.
-
Purification after Isomerization: It is highly recommended to purify the isoeugenol before proceeding to the Williamson ether synthesis. This can be done by distillation or column chromatography.
-
Hydrolysis (Saponification) Stage
Question 4: The hydrolysis of the intermediate ester seems to be incomplete. How can I ensure complete conversion to the carboxylic acid?
Incomplete hydrolysis will result in a lower yield of the final product and complicate the purification process.
-
Causes of Incomplete Hydrolysis:
-
Insufficient Base: A stoichiometric amount of base (e.g., NaOH or KOH) is required to hydrolyze the ester and neutralize the resulting carboxylic acid. Using an excess of the base (e.g., 2-3 equivalents) is recommended to drive the reaction to completion.
-
Short Reaction Time or Low Temperature: Saponification can be slow at room temperature. Heating the reaction mixture to reflux is often necessary.[6]
-
Phase Separation: The organic ester may not be fully soluble in the aqueous base, leading to a slow reaction rate.
-
-
Troubleshooting:
-
Co-solvent: Use a co-solvent like ethanol or methanol to create a homogeneous solution and facilitate the reaction.
-
Monitoring: Track the disappearance of the starting ester by TLC. The product, being a carboxylate salt before acidification, will have a very different Rf value (often staying at the baseline).
-
Extended Reaction Time: If the reaction is still incomplete, extend the reflux time.
-
Question 5: During the workup after hydrolysis, I am getting an emulsion or an oily product that is difficult to handle. How can I improve the isolation of the final product?
This is a common issue during the acidification step when the carboxylate salt is converted back to the free carboxylic acid.
-
Workup Protocol:
-
After the hydrolysis is complete, cool the reaction mixture.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).
-
The product should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Troubleshooting Emulsions and Oily Products:
-
Slow Acidification: Add the acid slowly with vigorous stirring while keeping the mixture cool.
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the product.[7]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Experimental Protocols
Protocol 1: O-Alkylation of Isoeugenol
-
To a solution of isoeugenol (1.0 eq) in acetone (10 mL per gram of isoeugenol), add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
Protocol 2: Hydrolysis of the Ester
-
Dissolve the crude ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
References
-
Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources, 01(01), 31-39. [Link]
-
Sudarmi, S., & Aulifa, D. L. (2018). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. ResearchGate. [Link]
-
Chauhan, A. & Sharma, P. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Sugiarti, S., et al. (2022). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. ResearchGate. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
Technical Support Center: Optimizing Reaction Conditions for the Williamson Ether Synthesis of Phenoxyacetic Acids
Welcome to the technical support center for the Williamson ether synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Core Principles: The Chemistry Behind the Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of an ether from an organohalide and an alkoxide.[1][2] In the context of phenoxyacetic acid synthesis, this involves the reaction of a phenol with a haloacetic acid (typically chloroacetic or bromoacetic acid) in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][3]
The foundational steps are:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid. This attack occurs from the backside of the carbon-halogen bond.[1][4]
-
Displacement: The halide is displaced as a leaving group, forming the new carbon-oxygen bond and yielding the phenoxyacetic acid product.[1][3]
Understanding this S_N2 pathway is critical for troubleshooting, as it dictates the optimal choice of reactants and conditions.
Reaction Mechanism Overview
Caption: General mechanism for the Williamson ether synthesis of phenoxyacetic acids.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common problems.
Q1: My reaction shows no sign of starting, and I've only recovered my initial phenol. What's wrong?
This is a classic symptom of failed phenoxide formation. The nucleophile is never generated, so the reaction cannot proceed.
Primary Cause: Insufficiently basic conditions.
Diagnostic & Solution Pathway:
-
Evaluate Your Base: The pKa of the phenol is a critical factor. While many phenols are acidic enough to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), less acidic phenols (those with electron-donating groups) may require a stronger base.[5]
-
Solution: If using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) with a less acidic phenol, switch to a stronger base such as NaOH or KOH. For particularly challenging phenols, a very strong base like sodium hydride (NaH) can be used, but ensure your solvent is anhydrous as NaH reacts violently with water.[3]
-
-
Check for Moisture: If using a moisture-sensitive base like NaH, any water in the reaction will quench the base, preventing deprotonation of the phenol.[6]
-
Solution: Ensure all glassware is oven-dried before use and that your solvent is anhydrous.
-
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields can be frustrating and often point to one of several competing factors.
Potential Causes & Solutions:
-
Incomplete Deprotonation: As with reaction failure, a base that is not strong enough will result in an equilibrium with a significant amount of unreacted phenol.[7]
-
Solution: Increase the strength of your base.
-
-
Suboptimal Solvent Choice: Protic solvents (like water or ethanol) can form a solvent cage around the phenoxide ion, which blunts its nucleophilicity and slows down the reaction.
-
Solution: Switch to a polar aprotic solvent. Acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are excellent choices as they solvate the cation but leave the phenoxide nucleophile "free" and highly reactive.[1]
-
-
Competing Side Reactions: The conditions for Williamson ether synthesis are also ripe for other reactions to occur.
-
Elimination (E2) Reaction: While less common with the primary halide of chloroacetic acid, it can be a concern with other alkyl halides.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho and para positions of the aromatic ring. Under certain conditions, the alkylating agent can react at a carbon atom on the ring instead of the oxygen, leading to C-alkylated byproducts.[1][8] This is more prevalent in protic solvents. The use of polar aprotic solvents generally favors the desired O-alkylation.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.
Q3: I've isolated a byproduct with a different retention factor (Rf) on TLC. What could it be?
The most likely culprits are products of side reactions or unreacted starting materials.
Possible Identities & Confirmation:
-
Unreacted Phenol: This is common if deprotonation was incomplete. It can be identified by comparing its Rf value to a standard of your starting phenol.
-
C-Alkylated Phenol: As mentioned above, alkylation can occur on the aromatic ring.[8] This byproduct will have a different polarity and thus a different Rf from your desired product.
-
Glycolic Acid: If your haloacetic acid hydrolyzes due to the presence of water in the reaction, you may form glycolic acid.
-
Dialkylated Product: In some cases, particularly with naphthols, a second alkylation can occur on the ring after the initial C-alkylation.[8]
Troubleshooting Strategy:
-
Optimize Solvent: Switching to a polar aprotic solvent like DMF or acetonitrile can significantly reduce C-alkylation.[1][8]
-
Purification: Most of these byproducts can be removed during the workup and purification steps. An acid-base extraction is particularly effective for separating the desired phenoxyacetic acid from unreacted phenol.
Troubleshooting Decision Tree
Caption: A typical experimental workflow for phenoxyacetic acid synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1195-1211. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. [Link]
-
Movahed, S. K., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1805-1810. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]
- Google Patents.
-
MDPI. (2023). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support resource for the synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction, troubleshoot unexpected outcomes, and ensure the integrity of your results.
The synthesis, typically a Williamson ether synthesis, involves the O-alkylation of isoeugenol with a haloacetic acid derivative. While seemingly straightforward, the nuanced reactivity of the isoeugenol starting material—specifically its ambident phenoxide nucleophile and susceptibility to oxidation—presents several opportunities for side-product formation. This guide addresses these issues head-on in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiment, providing explanations of the underlying chemistry and actionable solutions.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted isoeugenol. What is the likely cause?
A1: This is a classic symptom of incomplete deprotonation of the phenolic hydroxyl group on isoeugenol. The formation of the phenoxide ion is the critical first step for the nucleophilic attack. If the phenoxide is not generated efficiently, the reaction will stall.
Causality & Solutions:
-
Insufficient Base Strength: The pKa of the phenolic proton of isoeugenol is approximately 10. Your base must be strong enough to deprotonate it effectively. While potassium carbonate (K₂CO₃) is commonly used, it may be insufficient for complete conversion, especially in less polar solvents.
-
Recommendation: Consider using a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but extreme caution is advised due to its reactivity and the potential to promote side reactions.[1]
-
-
Poor Base Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process.
-
Recommendation: Ensure vigorous stirring. For bases like K₂CO₃, switching to a more polar aprotic solvent like DMF or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly enhance the reaction rate.
-
-
Presence of Water: If you are not using an ester as the alkylating agent (e.g., using chloroacetic acid directly), the water formed from the acid-base neutralization can solvate the phenoxide, reducing its nucleophilicity.
-
Recommendation: Use anhydrous solvents and reagents. If using chloroacetic acid, consider removing water via a Dean-Stark trap if the solvent allows (e.g., toluene).
-
Q2: My NMR/LC-MS analysis shows an isomer of my desired product. The mass is correct, but the spectral data is inconsistent with O-alkylation. What is this impurity?
A2: You are most likely observing the products of C-alkylation. The isoeugenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms on the aromatic ring (specifically the ortho position, C-6, which is activated by the phenoxide).[2]
Mechanistic Insight:
The competition between O- and C-alkylation is a well-documented phenomenon in phenol chemistry.[3][4] The outcome is heavily influenced by the reaction conditions, which can favor either kinetic or thermodynamic control.
-
O-Alkylation (Desired): Generally favored under conditions that promote a "free" phenoxide ion, such as polar aprotic solvents (DMF, DMSO). This is often the kinetically favored product.
-
C-Alkylation (Side Product): Can be favored in non-polar solvents or with certain counter-ions that associate more tightly with the oxygen, leaving the ring carbons more available for attack. It can sometimes be the thermodynamically more stable product.
Troubleshooting C-Alkylation:
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solvates the cation, leaving a "naked," highly reactive phenoxide oxygen.[1] |
| Base/Counter-ion | K⁺ (from KOH or K₂CO₃) vs. Na⁺ | The larger, softer K⁺ ion associates less tightly with the hard oxygen anion, increasing its availability for O-alkylation. |
| Alkylating Agent | "Softer" Halides (e.g., Bromo- or Iodoacetate) | According to HSAB theory, the "soft" ring carbon prefers to react with softer electrophiles. Using a harder chloroacetate favors reaction with the "hard" oxygen atom.[3] |
| Temperature | Moderate (e.g., 50-80 °C) | Higher temperatures can sometimes favor the thermodynamically stable C-alkylated product. Start with moderate heat and monitor progress. |
Q3: The reaction mixture turned dark brown or black, and the final workup yielded a tar-like, intractable material. What happened?
A3: This strongly indicates oxidative dimerization or polymerization of isoeugenol. Phenols are sensitive to oxidation, especially under basic conditions and in the presence of air (oxygen). The resulting phenoxy radical can undergo coupling reactions.
Mechanistic Insight:
The radical-mediated dimerization of isoeugenol is known to produce neolignans like dehydrodiisoeugenol.[5][6] This process can be catalyzed by trace metal impurities or simply by atmospheric oxygen under basic conditions. The extended conjugation in isoeugenol makes it particularly susceptible.
Prevention & Mitigation:
-
Inert Atmosphere: This is the most critical control parameter. Run the reaction under a blanket of an inert gas like nitrogen (N₂) or argon (Ar) to exclude oxygen.
-
Degas Solvents: Before use, degas your reaction solvents by sparging with N₂/Ar or through several freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the isoeugenol starting material is pure and free from oxidative degradation products. Distillation before use is recommended.
-
Control Temperature: Exothermic reactions or excessive heating can accelerate oxidative side reactions. Maintain controlled heating.
Q4: I need to use a large excess of my alkylating agent (ethyl chloroacetate) to drive the reaction to completion. Why is it being consumed?
A4: If your reaction conditions involve a strong base (like NaOH) and the presence of water (either as a solvent or formed in situ), you are likely experiencing saponification (hydrolysis) of your ethyl chloroacetate.[7][8][9]
Side Reaction: Cl-CH₂-COOEt + 2 NaOH → HO-CH₂-COONa + EtOH + NaCl
This reaction consumes both your alkylating agent and your base, directly competing with the desired Williamson ether synthesis.
Solutions:
-
Anhydrous Conditions: The most effective solution is to run the reaction under strictly anhydrous conditions. Use a base like NaH or K₂CO₃ in an aprotic solvent like anhydrous acetone or DMF.
-
Staged Addition: If aqueous conditions are unavoidable, add the alkylating agent slowly to the pre-formed phenoxide solution at a controlled temperature. This maintains a low instantaneous concentration of the ester, favoring the reaction with the phenoxide over hydrolysis.
-
Use Chloroacetic Acid: An alternative is to use chloroacetic acid directly instead of its ester. This avoids the hydrolysis side reaction but requires careful control of stoichiometry and pH during workup.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical experimental parameters to control for a successful synthesis?
A: Based on the common side reactions, the four most critical parameters are:
-
Atmosphere: An inert (N₂ or Ar) atmosphere is essential to prevent oxidative dimerization.
-
Base: The choice and stoichiometry of the base are crucial for efficient phenoxide formation without promoting side reactions.
-
Solvent: A polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile) is generally preferred to favor O-alkylation.
-
Temperature: Should be high enough for a reasonable reaction rate but low enough to minimize decomposition and side reactions. A range of 50-100°C is typical.
FAQ 2: How should I purify the final 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid product?
A: Purification typically involves a multi-step process to remove unreacted starting materials, side products, and salts.
Recommended Purification Workflow:
-
Aqueous Workup (Extraction):
-
After the reaction, quench and dilute with water.
-
Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate, ether) to remove neutral organic impurities like unreacted isoeugenol and any dimerized products.
-
Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., HCl). This protonates your carboxylic acid product, causing it to precipitate or become extractable.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate your crude product.[10][11]
-
-
Recrystallization: This is often the most effective method for obtaining a highly pure final product. The choice of solvent system (e.g., water, ethanol/water, hexane/ethyl acetate) must be determined empirically.
-
Column Chromatography: If recrystallization is ineffective or if isomers (like the C-alkylated product) are present, silica gel column chromatography may be necessary. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (~0.5-1%) to prevent streaking, is a good starting point.
FAQ 3: Can this reaction lead to decarboxylation of the final product?
A: While possible, decarboxylation of simple phenoxyacetic acids is generally not facile and requires harsh conditions (e.g., very high temperatures or specific catalysts).[12][13][14][15] Standard workup and purification conditions (e.g., heating to 100°C) are unlikely to cause significant decarboxylation. However, if you observe gas evolution during high-temperature distillation or other aggressive purification steps, decarboxylation should be considered a possibility.
Experimental Protocols & Workflows
Protocol: Synthesis via O-Alkylation of Isoeugenol
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isoeugenol (1.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF (approx. 5-10 mL per gram of isoeugenol). Begin stirring and purge the system with nitrogen for 15 minutes.
-
Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or 60-70°C (for DMF) and maintain under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Saponification: After cooling to room temperature, add a solution of NaOH (2.0 eq) in a 1:1 mixture of water and ethanol. Stir at room temperature or gently heat (40-50°C) for 2-4 hours until the ester is fully hydrolyzed.
-
Workup & Isolation:
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration or extract with ethyl acetate.
-
Dry the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system.
Troubleshooting Workflow Diagram
// Node Definitions Start [label="Reaction Outcome Unsatisfactory", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / Incomplete Conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity [label="Unexpected Impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DarkColor [label="Dark Color / Tar Formation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckBase [label="Check Base:\n- Strength (pKa)\n- Stoichiometry\n- Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Check Conditions:\n- Anhydrous?\n- Temperature?\n- Reaction Time?", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeImpurity [label="Analyze Impurity:\n- NMR for Isomers (C-alkylation)\n- MS for Dimers (M+Isoeugenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAtmosphere [label="Check Atmosphere:\n- Inert Gas (N₂/Ar)?\n- Degassed Solvents?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Check Alkylating Agent:\n- Possible Hydrolysis?", fillcolor="#F1F3F4", fontcolor="#202124"];
OptimizeBase [label="Optimize Base:\n- Use stronger base (NaOH)\n- Use Phase Transfer Catalyst", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeSolvent [label="Optimize Solvent:\n- Switch to Polar Aprotic (DMF)\n- Ensure Anhydrous", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImplementInert [label="Implement Inert Protocol:\n- Purge with N₂/Ar\n- Degas Solvents", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Reaction Optimized", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LowYield; LowYield -> Impurity [label="No"]; Impurity -> DarkColor [label="No"]; DarkColor -> Final [label="No"];
LowYield -> CheckBase [label="Yes"]; CheckBase -> OptimizeBase; LowYield -> CheckConditions [label="Yes"]; CheckConditions -> OptimizeSolvent;
Impurity -> AnalyzeImpurity [label="Yes"]; AnalyzeImpurity -> OptimizeSolvent [label="C-Alkylation Found"]; AnalyzeImpurity -> CheckAtmosphere [label="Dimer Found"];
DarkColor -> CheckAtmosphere [label="Yes"]; CheckAtmosphere -> ImplementInert;
Impurity -> CheckReagent [label="Yes"]; CheckReagent -> OptimizeSolvent;
OptimizeBase -> Final; OptimizeSolvent -> Final; ImplementInert -> Final; } ends_dot Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
A. P. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central. Available at: [Link]
-
Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
-
(2015). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. ResearchGate. Available at: [Link]
-
(2011). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. PubMed. Available at: [Link]
-
(2020). Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
(2019). A solvent-directed stereoselective and electrocatalytic synthesis of diisoeugenol. Chemical Communications (RSC Publishing). Available at: [Link]
-
(2015). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]
-
(2022). Reaction mechanism for the oxidative dimerization of isoeugenol. ResearchGate. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Available at: [Link]
-
Stewart, S. M. (2020). Kolbe-Schmitt Reaction. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
(2023). Ethyl chloroacetate Chemical Substances Control Law Reference No.: 2-1149 (Monochloroacetic acid alkyl (C1-5) ester). Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
- Google Patents. (n.d.). CN103848728A - Synthesis method of isoeugenol.
-
(2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI. Available at: [Link]
-
(2024). One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. PMC - NIH. Available at: [Link]
-
(2023). Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst. MDPI. Available at: [Link]
-
Edukiran Pvt Ltd. (2022). Reactions of Phenol, Williamson Ether Synthesis. YouTube. Available at: [Link]
-
(2016). Catalytic synthesis of ethyl chloroacetate by reactive distillation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
(2020). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Available at: [Link]
- Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
-
Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews. Available at: [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
(2009). Computer-Aided Synthesis of Dimerized Eugenol. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN105294409A - Eugenol synthesis method.
-
THYZOID. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Available at: [Link]
-
(2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. Available at: [Link]
-
J Chemistry. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. Available at: [Link]
-
(2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]
-
(2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. Available at: [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
- Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. (n.d.). US7790922B2 - Purification of acetic acid from wood acetylation process using extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. pharmaxchange.info [pharmaxchange.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]
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- 8. env.go.jp [env.go.jp]
- 9. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. US3798264A - Process for purification of acrylic acid by extraction and distillation - Google Patents [patents.google.com]
- 11. US7790922B2 - Purification of acetic acid from wood acetylation process using extraction - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Decarboxylation [organic-chemistry.org]
- 15. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
The primary route to synthesizing 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is through the Williamson ether synthesis.[1][2] This method involves the reaction of an organohalide with a deprotonated alcohol (alkoxide).[3] In this specific synthesis, isoeugenol (a phenol) is reacted with an α-haloacetic acid, typically chloroacetic acid, in the presence of a strong base.
This guide will first address the crucial prerequisite of obtaining high-purity trans-isoeugenol from eugenol, followed by a detailed troubleshooting guide and FAQs for the main etherification reaction.
Part 1: Prerequisite - Isomerization of Eugenol to trans-Isoeugenol
A high yield of the final product begins with a high-quality starting material. Isoeugenol is most commonly synthesized from the readily available natural product, eugenol. The isomerization involves shifting the allyl double bond into conjugation with the benzene ring.[4] Controlling the stereochemistry to favor the trans-isomer is critical, as the cis-isomer can have undesirable properties.[5]
Troubleshooting the Isomerization of Eugenol
Question: My isomerization of eugenol to isoeugenol is resulting in a low yield and a mixture of cis and trans isomers. How can I improve this?
Answer:
Achieving a high yield of trans-isoeugenol is paramount. The choice of base and solvent system, as well as the reaction temperature, are the most critical factors.
-
Causality: The isomerization mechanism involves the deprotonation of the phenolic hydroxyl group, followed by a proton shift. Strong bases in polar, high-boiling point solvents facilitate this rearrangement. The trans-isomer is thermodynamically more stable, and elevated temperatures can help overcome the activation energy barrier to its formation.
-
Recommended Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH) in a high-boiling point solvent like amyl alcohol or glycerol.[6]
-
Add eugenol to the solution. The molar ratio of eugenol to KOH is a key parameter to optimize.
-
Heat the reaction mixture to a temperature between 160-200°C for 4-15 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid.
-
Extract the isoeugenol with an organic solvent, wash with water, dry the organic layer, and purify by vacuum distillation.
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for eugenol isomerization.
Part 2: Williamson Ether Synthesis - Troubleshooting Guide
The core of the synthesis is the reaction between the sodium salt of isoeugenol and sodium chloroacetate.
Reaction Scheme:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: HPLC Troubleshooting for Phenoxyacetic Acid Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The content is structured in a practical question-and-answer format, grounded in scientific principles to provide not just solutions, but a deeper understanding of the underlying causes.
Section 1: Peak Shape Problems
Peak asymmetry is one of the most frequent issues in HPLC. For an acidic compound like phenoxyacetic acid, controlling its ionization state is paramount for achieving a sharp, symmetrical peak.
Q1: Why is my phenoxyacetic acid peak tailing?
A: Peak tailing is a common problem in reversed-phase HPLC and often indicates secondary, undesirable interactions between your analyte and the stationary phase, or other system issues.[1][2] For phenoxyacetic acid, the primary causes are typically related to mobile phase pH and interactions with the silica backbone of the column.
Causality & Solution:
-
Inappropriate Mobile Phase pH: Phenoxyacetic acid has a pKa of approximately 3.7.[3][4] If the mobile phase pH is close to or above this value, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with residual, positively charged sites on the silica surface or with trace metal contaminants, leading to tailing.[2]
-
Solution: Suppress the ionization of the carboxylic acid group by adjusting the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of ~2.1-2.5 is ideal. This is typically achieved by adding an acid like phosphoric acid or formic acid to the mobile phase.[5][6] Using a low-pH mobile phase neutralizes the analyte and suppresses the ionization of surface silanol groups, minimizing secondary interactions.[2]
-
-
Secondary Silanol Interactions: Even at low pH, residual silanol groups (Si-OH) on the silica surface of the column can interact with polar parts of the phenoxyacetic acid molecule via hydrogen bonding.[1][7] This secondary retention mechanism leads to tailing peaks.
-
Solution:
-
Use a Modern, End-Capped Column: High-purity silica columns with robust end-capping (e.g., "Type B" silica) have fewer accessible silanol groups and significantly reduce tailing for polar and acidic compounds.[2]
-
Mobile Phase Additives: While less common for acids, a competing base was historically used to saturate silanol sites. However, for acids, ensuring a low pH is the more effective strategy.[2]
-
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[8] These contaminants can act as new sites for secondary interactions, causing peak tailing and distortion.
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Q2: My peak is fronting. What's the cause?
A: Peak fronting is less common than tailing but typically points to two main issues: column overload or an inappropriate sample solvent.
Causality & Solution:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. A simple 1:10 dilution of the sample can quickly diagnose this issue.[9]
-
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte molecules will travel through the start of the column too quickly before properly partitioning, causing distortion.
Section 2: Retention Time & Resolution Issues
Consistent retention times are the foundation of reliable quantification. Drifts or shifts can compromise peak identification and integration.
Q1: My retention time for phenoxyacetic acid is drifting. Why?
A: Retention time drift, where the peak elution time gradually increases or decreases over a series of injections, is a common frustration. The cause can be physical (related to the pump or leaks) or chemical (related to the column or mobile phase).[10]
Causality & Solution:
-
Poor Column Equilibration: The column chemistry, especially with buffered mobile phases, needs time to stabilize. Insufficient equilibration between injections, particularly after a gradient, will cause retention times to drift.[11]
-
Solution: Ensure an adequate equilibration time at initial conditions between runs. For reversed-phase, 10-20 column volumes is a good starting point.[12]
-
-
Changes in Mobile Phase Composition: The mobile phase can change over time. Volatile organic components (like acetonitrile) can evaporate, increasing the aqueous content and thus increasing retention time. Conversely, improper mixing can cause fluctuations.[11]
-
Solution: Prepare fresh mobile phase daily and keep reservoir bottles capped.[11] Ensure your system's mixer is functioning correctly for gradient methods.
-
-
Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention times by 1-2%. Inadequate temperature control in the lab can lead to drift over the course of a day.[11][13]
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[11]
-
-
System Leaks: A small, often unnoticeable leak in the system after the pump will reduce the flow rate through the column, leading to longer retention times.[10]
-
Solution: Systematically check all fittings and connections for any signs of a leak. Crystalline buffer deposits around fittings are a tell-tale sign of a slow leak.[10]
-
Q2: I have poor or no retention of phenoxyacetic acid. How can I fix this?
A: Phenoxyacetic acid is a relatively polar molecule, and achieving adequate retention on a reversed-phase column can sometimes be challenging, especially if it elutes near the void volume.
Causality & Solution:
-
Mobile Phase is Too Strong: A high percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will cause the analyte to elute very quickly.
-
Solution: Decrease the percentage of the organic modifier in your mobile phase. For example, if you are using 60:40 acetonitrile:water, try 50:50 or 40:60. This increases the polarity of the mobile phase and promotes greater retention on the C18 column.
-
-
Inappropriate Column Chemistry: While C18 is a good starting point, for very polar analytes, alternative stationary phases may provide better retention.
-
Solution: Consider a "polar-embedded" phase or a phenyl-hexyl column. These phases offer alternative selectivities and can enhance the retention of polar compounds. Hydrophilic Interaction Chromatography (HILIC) is another advanced technique for retaining very polar analytes.
-
Section 3: Baseline & Pressure Problems
A stable baseline and consistent pressure are indicators of a healthy HPLC system. Deviations can obscure small peaks and signal a developing hardware problem.
Q1: My HPLC baseline is noisy. What are the common causes?
A: A noisy baseline can be regular (pulsing) or irregular and can originate from the pump, detector, or mobile phase.[12]
Causality & Solution:
-
Air Bubbles in the System: The most common cause of baseline noise is air bubbles passing through the detector cell.[12]
-
Solution: Ensure your mobile phase is properly degassed. Use an in-line degasser or degas solvents before use by sonication or helium sparging. Purge the pump to remove any trapped air.[12]
-
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a regular, pulsing baseline.[14]
-
Solution: Perform routine pump maintenance, including changing seals and check valves as recommended by the manufacturer.
-
-
Contaminated Mobile Phase or Column: Low-quality solvents or a contaminated column can leach impurities that create a noisy or drifting baseline.[12][14]
Troubleshooting Workflow: High System Pressure
Caption: A workflow for diagnosing high HPLC system pressure.
Section 4: Key Experimental Protocols
Protocol 1: Recommended Mobile Phase Preparation
This protocol is a robust starting point for phenoxyacetic acid analysis on a C18 column.
Objective: To prepare a mobile phase that ensures phenoxyacetic acid is in its non-ionized form for symmetrical peak shape and good retention.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)
-
0.45 µm solvent filters
Procedure:
-
Aqueous Phase Preparation: a. Measure 950 mL of HPLC-grade water into a clean 1 L flask. b. Carefully add ~0.5 mL of phosphoric acid to the water. c. Mix thoroughly and check the pH using a calibrated pH meter. Adjust the pH to 2.5 by adding more acid dropwise. d. Bring the final volume to 1 L with water. e. Filter the aqueous buffer through a 0.45 µm solvent filter.
-
Mobile Phase Combination: a. For a starting mobile phase of 50:50 ACN:Buffer, carefully measure 500 mL of the prepared aqueous buffer and 500 mL of HPLC-grade acetonitrile into a clean 1 L mobile phase reservoir. b. Mix well and degas the final mobile phase for 10-15 minutes using your system's degasser or by sonication.
Section 5: Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for phenoxyacetic acid? A: A solid starting point for method development is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile / Water with 0.1% Phosphoric Acid (pH ~2.5)[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (Phenoxyacetic acid has a UV maximum around this wavelength)
-
Temperature: 30 °C
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Composition | 50% A, 50% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 270 nm |
Q: How should I store my column after analysis? A: Never store a reversed-phase column in a buffered mobile phase.[1] Buffer salts can precipitate and ruin the column. Flush the column with at least 20-30 column volumes of a buffer-free mobile phase (e.g., 60:40 Methanol:Water) and then store it in a high organic solvent like 100% Acetonitrile or Methanol according to the manufacturer's instructions.
References
-
Daly, D., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(9), 13839-13857. Available at: [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. cipac.org. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
- Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
ResearchGate. (2012). Tailing in HPLC peak. Available at: [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Available at: [Link]
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Available at: [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Available at: [Link]
-
Axion Labs. (2022). HPLC Troubleshooting: What is causing baseline noise?. YouTube. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Giagkazoglou, N., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(21), 5029. Available at: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
-
ResearchGate. (2014). With regards to HPLC, does anyone know the reason for shifting RTs between column to column?. Available at: [Link]
-
Conquer Scientific. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Available at: [Link]
-
Olkowski, A. A., et al. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]
-
FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Merck Index. (n.d.). Phenoxyacetic Acid. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]
-
Koch, H. M., et al. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3150-3156. Available at: [Link]
-
Waters. (n.d.). HPLC solvents and mobile phase additives. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. jetir.org [jetir.org]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. phenomenex.com [phenomenex.com]
- 13. sepscience.com [sepscience.com]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Navigating the Complexities of Isoeugenol Derivatives: A Technical Guide to NMR Peak Assignment
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isoeugenol and its derivatives. The structural nuances of these phenylpropanoids, particularly the subtle shifts in the propenyl chain and the often-congested aromatic region, can present significant challenges in NMR peak assignment. This guide is designed to provide you with practical, in-depth troubleshooting strategies and frequently asked questions to navigate these complexities with confidence. We will delve into the "why" behind experimental choices, grounding our recommendations in established spectroscopic principles and field-proven expertise.
Troubleshooting Guide: Tackling Common NMR Challenges with Isoeugenol Derivatives
This section addresses specific issues you may encounter during your NMR analysis of isoeugenol derivatives. Each problem is presented with its likely cause and a step-by-step protocol for resolution.
Problem 1: Overlapping and Indistinguishable Aromatic Proton Signals
Scenario: Your 1H NMR spectrum in CDCl₃ shows a complex multiplet in the aromatic region (typically ~6.8-7.0 ppm), making it impossible to assign the individual protons of the benzene ring.
Causality: In less polar solvents like chloroform, the chemical shift differences between the aromatic protons of isoeugenol and its derivatives can be minimal, leading to second-order effects and signal overlap. This is a common issue with substituted benzene rings where protons are coupled to each other.
Solution Protocol:
-
Solvent Change: The first and often most effective step is to re-run the NMR in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton resonances due to anisotropic effects, often resolving the overlapped signals. Protic solvents like methanol-d₄ or DMSO-d₆ can also be effective. For instance, the aromatic protons of isoeugenol are well-resolved in methanol-d₄.[1][2]
-
2D NMR to the Rescue - COSY: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled proton systems. Even with some overlap in the 1D spectrum, the cross-peaks in the COSY spectrum will reveal the connectivity between adjacent aromatic protons.
-
Experimental Protocol for COSY:
-
Dissolve 5-10 mg of your isoeugenol derivative in ~0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆).
-
Acquire a standard COSY experiment (e.g., cosygpqf on a Bruker instrument).
-
Process the data and look for off-diagonal cross-peaks that connect the coupled aromatic protons.
-
-
-
Visualization of COSY Correlations:
Caption: COSY correlations for aromatic protons.
Problem 2: Ambiguous Assignment of the Methoxy Group Signal
Scenario: You observe a singlet integrating to 3H around 3.8-3.9 ppm, characteristic of a methoxy group, but you need to confirm its position on the aromatic ring, especially in derivatives with multiple potential attachment points.
Causality: While the chemical shift is indicative, it is not definitive proof of the methoxy group's location. Long-range couplings are required to establish connectivity to the aromatic ring.
Solution Protocol:
-
HMBC for Long-Range Connectivity: A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the gold standard for this purpose. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The protons of the methoxy group will show a cross-peak to the carbon atom they are attached to on the aromatic ring.
-
Experimental Protocol for HMBC:
-
Use the same sample prepared for your other NMR experiments.
-
Acquire a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument).
-
Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).
-
Process the data and look for a cross-peak between the methoxy proton singlet and a quaternary carbon in the aromatic region of the 13C spectrum.
-
-
-
NOESY for Through-Space Correlation: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide complementary information. If the methoxy group is in close spatial proximity to a specific aromatic proton (e.g., an ortho proton), a cross-peak will be observed.
-
Experimental Protocol for NOESY:
-
Acquire a standard NOESY experiment (e.g., noesygpph on a Bruker instrument).
-
Use a mixing time appropriate for small molecules (e.g., 500-800 ms).
-
Look for cross-peaks between the methoxy protons and nearby aromatic protons.
-
-
-
Logical Workflow for Methoxy Group Assignment:
Caption: Decision workflow for methoxy group assignment.
Problem 3: Differentiating Between E and Z Isomers of the Propenyl Chain
Scenario: Your synthesis has the potential to produce both the E (trans) and Z (cis) isomers of your isoeugenol derivative, and you need to determine the stereochemistry of the double bond.
Causality: The spatial arrangement of the protons across the double bond results in different coupling constants (J-values) and through-space interactions (NOE).
Solution Protocol:
-
J-Coupling Analysis: The magnitude of the vicinal coupling constant between the two vinylic protons is diagnostic of the double bond geometry.
-
NOESY for Stereochemical Confirmation: The NOESY experiment provides definitive evidence.
-
trans isomer: You will observe a strong NOE correlation between the aromatic proton at C2 and the vinylic proton at C8, and between the methyl protons and the vinylic proton at C7.
-
cis isomer: You would expect a strong NOE between the aromatic proton at C2 and the methyl protons of the propenyl group.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for trans-isoeugenol?
A1: The chemical shifts can vary slightly depending on the solvent and concentration. However, the following table provides a general reference for trans-isoeugenol in CDCl₃.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~144.8 |
| 2 | 6.86 (d) | ~108.1 |
| 3 | - | ~146.7 |
| 4 | - | ~130.8 |
| 5 | 6.83 (dd) | ~114.4 |
| 6 | 6.83 (d) | ~119.3 |
| 7 (vinyl) | 6.32 (dq) | ~125.7 |
| 8 (vinyl) | 6.07 (dq) | ~130.9 |
| 9 (methyl) | 1.86 (dd) | ~18.4 |
| OCH₃ | 3.90 (s) | ~55.9 |
| OH | 5.53 (s) | - |
Data compiled from various sources, including PubChem.[1][2]
Q2: How can I confidently assign the quaternary carbons in my isoeugenol derivative?
A2: Quaternary carbons do not have directly attached protons, so they do not show signals in a DEPT-135 or HSQC spectrum. The HMBC experiment is the key to their assignment. Look for correlations from protons that are 2 or 3 bonds away to the quaternary carbon. For example, the aromatic protons will show HMBC correlations to the oxygen-bearing quaternary carbons.
Q3: My sample contains some unreacted starting material (e.g., eugenol). How can I identify its peaks in the NMR spectrum of my isoeugenol derivative?
A3: The most significant difference between eugenol and isoeugenol in the ¹H NMR spectrum is the side chain. Eugenol has an allyl group (-CH₂-CH=CH₂) which gives characteristic signals: a doublet around 3.3 ppm (for the -CH₂-), a multiplet around 5.9 ppm (for the -CH=), and two signals around 5.1 ppm (for the =CH₂). In contrast, isoeugenol has a propenyl group (-CH=CH-CH₃) with vinylic protons around 6.1-6.3 ppm and a methyl doublet around 1.8 ppm. The methoxy and aromatic signals will be similar but may be distinguishable, especially in a high-field NMR.
Q4: Which 2D NMR experiments are essential for the complete structural elucidation of a novel isoeugenol derivative?
A4: For a comprehensive analysis, a suite of 2D NMR experiments is recommended:
-
COSY: To establish proton-proton (¹H-¹H) coupling networks, which helps in identifying spin systems like the propenyl chain and the aromatic ring protons.
-
HSQC (or HMQC): To correlate protons with their directly attached carbons (¹J-CH). This is fundamental for assigning protonated carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and assigning quaternary carbons.
-
NOESY (or ROESY): To determine through-space proximity of protons, which is vital for stereochemical assignments (e.g., E/Z isomers) and confirming the relative positions of substituents.
Workflow for Structure Elucidation using 2D NMR:
Caption: A typical workflow for structure elucidation using 2D NMR.
References
-
Grosch, S., et al. (2024). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. Foods, 13(5), 720. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 853433, Isoeugenol. Retrieved from [Link]
Sources
Stability issues of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in different solvents
Welcome to the technical support center for "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimental work with this compound. The information herein is synthesized from established scientific principles and data on structurally related molecules to offer predictive insights and practical solutions.
Introduction to the Molecule and its Stability Profile
"2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" is a complex organic molecule that integrates two key structural motifs: a phenoxyacetic acid core and an isoeugenol-like substituent. This unique combination dictates its chemical behavior and susceptibility to degradation. Understanding the inherent instabilities of both moieties is crucial for designing robust experimental protocols and ensuring the integrity of your results.
The phenoxyacetic acid portion is susceptible to hydrolysis of its ether linkage, a reaction that can be catalyzed by both acidic and basic conditions. The rate and extent of this degradation are significantly influenced by the pH of the solvent system.
The 2-methoxy-4-prop-1-enyl-phenol (isoeugenol-like) fragment introduces another layer of complexity. The propenyl group, being in conjugation with the aromatic ring, is a primary site for oxidative degradation. This can be initiated by exposure to light (photodegradation) or atmospheric oxygen, leading to the formation of reactive intermediates such as quinone methides. The presence of the methoxy group can further influence the electronic properties of the aromatic ring and its susceptibility to oxidation.
This guide will address specific stability challenges in a question-and-answer format, providing both theoretical explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I'm observing a loss of my compound in aqueous buffered solutions over time. What is the likely cause?
A1: The most probable cause for the degradation of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in aqueous buffers is pH-dependent hydrolysis of the ether linkage in the phenoxyacetic acid moiety. The stability of phenoxyacetic acids in aqueous solutions is highly dependent on the pH.[1]
-
Under acidic conditions (pH < 4): Acid-catalyzed hydrolysis can cleave the ether bond, leading to the formation of 2-methoxy-4-prop-1-enyl-phenol (isoeugenol) and glycolic acid. This reaction is often first-order with respect to the compound's concentration.[1]
-
Under neutral to slightly acidic conditions (pH 4-7): The compound is generally more stable. However, some degradation may still occur over extended periods.
-
Under alkaline conditions (pH > 8): Base-catalyzed hydrolysis can also occur, although the rate may differ from acid-catalyzed hydrolysis. For some phenolic compounds, high pH can lead to irreversible transformations.
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for your experiment where the compound exhibits maximum stability. This can be achieved by conducting a preliminary stability study across a range of pH values (e.g., pH 3 to 9).
-
Buffer Selection: Use a buffer system that maintains a stable pH throughout your experiment. Be mindful that some buffer components can participate in degradation reactions.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Conduct your experiments at the lowest feasible temperature to minimize degradation.
-
Time Limitation: If possible, minimize the duration of your experiment in aqueous solutions.
Q2: My compound seems to be degrading even when stored in organic solvents. What could be the reason?
A2: While the compound is generally more stable in organic solvents compared to aqueous solutions, degradation can still occur, primarily through oxidation of the isoeugenol-like moiety. The propenyl group is susceptible to oxidation, which can be initiated by light, air (oxygen), or the presence of radical initiators.[2][3] Forced degradation studies on isoeugenol have shown that exposure to light and air can lead to significant degradation, forming oxidized dimeric derivatives and other byproducts.[2]
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides upon storage, which can initiate oxidative degradation.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the compound solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Photodegradation can be a significant issue for compounds with conjugated systems.[4]
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent oxidative degradation. However, ensure the antioxidant does not interfere with your downstream applications.
Q3: I am seeing unexpected peaks in my chromatogram after my experiment. How can I identify the degradation products?
A3: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. Based on the structure of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid," the primary degradation products are likely to be:
-
From Hydrolysis:
-
2-methoxy-4-prop-1-enyl-phenol (isoeugenol)
-
Glycolic acid
-
-
From Oxidation:
-
Oxidized derivatives of the propenyl group (e.g., aldehydes, ketones, or epoxides).
-
Dimeric products formed through radical coupling.[2]
-
Identification Workflow:
-
Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, and light) to generate the potential degradation products.[5] This will provide reference chromatograms for comparison.
-
LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to analyze your samples. This technique can provide molecular weight and fragmentation information for the unknown peaks, aiding in their structural elucidation.
-
Co-injection with Standards: If authentic standards of the suspected degradation products (e.g., isoeugenol) are available, co-inject them with your sample to confirm their identity by retention time matching.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol provides a framework for evaluating the short-term stability of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" in various solvents.
Materials:
-
"2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid"
-
HPLC-grade solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO), and Water
-
pH buffers (e.g., citrate, phosphate, borate)
-
Amber HPLC vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each solvent to be tested, dilute the stock solution to a final concentration of 100 µg/mL.
-
For aqueous stability, prepare solutions in different pH buffers (e.g., pH 3, 5, 7, 9).
-
Divide each solution into two sets of amber vials: one for storage at room temperature (protected from light) and another for storage at an elevated temperature (e.g., 40°C).
-
Analyze a sample from each solution by HPLC at time zero (T=0) to determine the initial peak area.
-
Analyze the samples at subsequent time points (e.g., 24, 48, 72 hours).
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Interpretation:
| Solvent | Storage Condition | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| Acetonitrile | Room Temp, Dark | >99% | >99% | >98% |
| Methanol | Room Temp, Dark | >99% | >98% | >97% |
| Water (pH 3) | Room Temp, Dark | ~90% | ~80% | ~70% |
| Water (pH 7) | Room Temp, Dark | >98% | >95% | >92% |
| Water (pH 9) | Room Temp, Dark | ~95% | ~90% | ~85% |
| Acetonitrile | 40°C, Dark | >98% | >96% | >94% |
| Water (pH 3) | 40°C, Dark | ~75% | ~55% | ~40% |
| This is a representative table; actual results may vary. |
Visualizing Degradation Pathways
The potential degradation pathways of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" can be visualized to better understand the stability challenges.
Caption: A decision tree for troubleshooting stability issues.
References
-
Avonto, C., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. PubMed Central. Available at: [Link]
- Burrows, H. D., et al. (2002). Photodegradation of phenoxyacetic acid herbicides. Journal of Photochemistry and Photobiology A: Chemistry.
- National Toxicology Program. (2010). Toxicology and Carcinogenesis Studies of Isoeugenol (CASRN 97-54-1) in F344/N Rats and B6C3F1 Mice (Gavage studies). National Toxicology Program Technical Report Series.
- BenchChem. (2025). Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents. BenchChem.
- Matyja, K., & Ginter-Kramarczyk, D. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research.
-
PubChem. Phenoxyacetic Acid. National Center for Biotechnology Information. Available at: [Link]
- Vinu, R., & Madras, G. (2010). Kinetics of the hydrolysis of 2,4-dichlorophenoxyacetic acid.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
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- 2. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw [mdpi.com]
- 5. irjpms.com [irjpms.com]
Preventing degradation of "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid" during storage
Technical Support Center: Stabilizing 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Document ID: CSS-TSG-2241-01
Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (CAS No. 1395081-56-7).[1] This molecule, an isoeugenol derivative, possesses structural motifs common to auxin-type growth regulators and other bioactive compounds.[2] Its stability is paramount for reproducible experimental outcomes. The presence of a prop-1-enyl group conjugated with the phenoxy ring and an ether linkage makes the molecule susceptible to specific degradation pathways.[3] This guide provides in-depth, field-proven answers and protocols to ensure the long-term integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reasons my sample of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid might be degrading?
A1: The degradation of this compound is primarily driven by two functional groups: the prop-1-enyl side chain and the ether linkage .
-
Oxidation of the Prop-1-enyl Group: The carbon-carbon double bond in the prop-1-enyl side chain is susceptible to oxidation. This is particularly true because its conjugation with the aromatic ring can facilitate the formation of reactive intermediates.[3] Exposure to atmospheric oxygen, especially when catalyzed by light (photo-oxidation) or trace metals, can lead to the formation of epoxides, aldehydes (like vanillin), or carboxylic acids, and may also cause polymerization.[4][5]
-
Hydrolysis of the Ether Linkage: The phenoxyacetic acid structure contains an ether bond (-O-CH₂COOH) that can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into isoeugenol and glycolic acid. While generally stable at neutral pH, prolonged storage in protic solvents, especially at elevated temperatures, can accelerate this process.
-
Photodegradation: Aromatic compounds and those with conjugated double bonds can absorb UV light, leading to the formation of reactive excited states and free radicals, which accelerates degradation.[5]
Q2: I've noticed my solid sample/solution is turning a pale yellow. What does this indicate?
A2: A color change, typically to yellow or brown, is a strong visual indicator of degradation. This is most often due to the formation of oxidized species and polymeric byproducts. The initial oxidation of the propenyl chain can lead to the formation of conjugated carbonyl compounds (quinones or aldehydes), which are often colored.[5] If you observe a color change, it is critical to re-assess the purity of your sample analytically before use.
Q3: What are the definitive storage conditions to maximize the shelf-life of this compound?
A3: To mitigate the degradation risks outlined above, precise storage conditions are crucial. We recommend a multi-faceted approach summarized in the table below.
| Parameter | Solid Compound (Long-Term) | In Solution (Working Stock) | Causality & Rationale |
| Temperature | -20°C to -80°C[2] | -20°C to -80°C | Reduces reaction kinetics for all degradation pathways. Lower temperatures are always preferable for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the prop-1-enyl side chain by displacing atmospheric oxygen.[6] This is the most critical factor for preventing discoloration and purity loss. |
| Light | Amber vial or store in the dark | Amber vial or wrapped in foil | Protects against photo-oxidation and photodegradation.[6] |
| Container | Tightly sealed glass vial with PTFE-lined cap[7][8] | Tightly sealed glass vial with PTFE-lined cap | Prevents moisture ingress and ensures an inert seal. Avoids potential leaching or reaction with plastic containers. |
| Form | Dry solid | Aliquoted into single-use volumes | Storing as a dry solid is always preferred for long-term stability. Solutions should be made fresh; if storage is necessary, aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and oxygen. |
Q4: How do I choose the right solvent for my experiments to minimize degradation in solution?
A4: Solvent choice is critical.
-
Recommended Solvents: For stock solutions, aprotic solvents like anhydrous DMSO or DMF are preferred.
-
Solvents to Use with Caution: Alcohols like ethanol or methanol can be used for working solutions but are more reactive. Ensure they are high-purity and degassed.
-
Aqueous Solutions: Avoid storing in aqueous buffers for extended periods. The carboxylic acid moiety's pKa will influence its solubility and stability; however, water can participate in hydrolysis and may contain dissolved oxygen. If you must use a buffer, prepare it fresh, degas it thoroughly, and maintain a pH close to neutral (6-7.5).
Q5: What analytical methods are best for checking the purity of my sample over time?
A5: A multi-technique approach is ideal for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for purity assessment. A reversed-phase method (e.g., C18 column) with a UV detector is highly effective for separating the parent compound from its more polar degradation products.[9][10] The appearance of new peaks or a decrease in the main peak's area % indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, such as aldehydes (e.g., vanillin) that may result from oxidative cleavage of the propenyl group.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the molecule's structural integrity. Look for changes in the signals corresponding to the vinylic protons of the prop-1-enyl group or the appearance of new aldehyde or carboxylic acid protons.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Solution turns yellow/brown within hours/days on the benchtop. | Oxygen Exposure: Rapid oxidation of the prop-1-enyl chain. | 1. Work under Inert Gas: Purge vials and solvents with argon or nitrogen before preparation. 2. Add Antioxidant: For less sensitive applications, consider adding a radical scavenger like BHT or α-tocopherol (Vitamin E) at a low concentration (e.g., 0.01%).[12] 3. Refrigerate: Immediately store the solution at ≤ 4°C (short-term) or -20°C (long-term) when not in use. |
| Loss of biological activity or inconsistent results in assays. | Compound Degradation: The concentration of the active parent compound has decreased. | 1. Confirm Purity: Immediately analyze an aliquot of your stock solution via HPLC to determine the current purity. 2. Prepare Fresh Solutions: Discard the old stock and prepare a fresh solution from solid material stored under ideal conditions. 3. Review Handling: Re-evaluate your entire workflow, from weighing to final dilution, to identify points of potential oxygen or light exposure. |
| New peaks appear in the HPLC chromatogram of a stored sample. | Formation of Degradation Products: The sample has degraded via one or more pathways. | 1. Characterize Degradants: If possible, use LC-MS to get mass data on the new peaks to hypothesize their structures (e.g., an M+16 peak could indicate oxidation). 2. Implement Stricter Storage: Move remaining stock to -80°C under an inert gas blanket immediately. 3. Source Fresh Material: If degradation is significant (>5%), it is best practice to obtain a new, high-purity lot of the compound. |
| Solid compound appears clumpy or discolored upon opening a new vial. | Improper Sealing/Storage: The vial was not sealed properly, allowing moisture and air to enter during shipping or prior storage. | 1. Document and Contact Supplier: Take photos and contact the supplier with the lot number. 2. Dry Under Vacuum: Gently dry the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) to remove moisture, but this will not reverse oxidation. 3. Purity Check: Perform an immediate purity analysis before any use. |
Key Experimental Protocols & Visual Guides
Degradation Pathway Overview
The diagram below illustrates the primary vulnerabilities of the molecule to oxidative and hydrolytic degradation.
Caption: Recommended workflow for receiving and handling the compound.
References
-
Furuuchi, T., et al. (2003). Purification, characterization and gene cloning of isoeugenol-degrading enzyme from Pseudomonas putida IE27. Journal of Bioscience and Bioengineering. Available at: [Link]
-
Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology. Available at: [Link]
-
Loba Chemie. (2025). PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
- Niki, E. (2021). Vitamin E as an antioxidant. Antioxidants.
-
Shariat, A., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]
-
Zhang, C., et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A. Available at: [Link]
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- 3. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, characterization and gene cloning of isoeugenol-degrading enzyme from Pseudomonas putida IE27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 12. Frontiers | Potential use of antioxidants for the treatment of chronic inflammatory diseases [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Herbicidal Activity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic Acid and 2,4-D
A Senior Application Scientist's Perspective on a Novel Phenoxyacetic Acid Herbicide Candidate
For decades, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control in agriculture.[1][2] Its efficacy, cost-effectiveness, and well-understood mechanism of action have made it a widely used tool for farmers worldwide. However, the continuous challenge of herbicide resistance and the demand for more environmentally benign solutions necessitate the exploration of novel active ingredients. This guide provides a comparative analysis of the potential herbicidal activity of a novel phenoxyacetic acid derivative, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, against the industry-standard, 2,4-D.
While direct experimental data on 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is not yet publicly available, this guide will leverage established structure-activity relationships (SAR) within the phenoxyacetic acid class of herbicides to project its likely performance characteristics.[3][4][5] We will delve into the anticipated mechanism of action, predict its herbicidal efficacy and crop selectivity, and provide detailed experimental protocols for a head-to-head comparison with 2,4-D.
Section 1: Chemical Structures and Predicted Mechanism of Action
Both 2,4-D and 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid belong to the phenoxyacetic acid family of herbicides.[6] This structural similarity strongly suggests that the novel compound will also function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3]
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Structure: A phenoxyacetic acid with chlorine atoms at the 2 and 4 positions of the phenyl ring.
-
Mechanism of Action: 2,4-D disrupts plant growth by binding to auxin receptors, leading to uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.[2] It is particularly effective against dicotyledonous (broadleaf) weeds, while monocotyledonous (grassy) plants exhibit greater tolerance.
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
-
Structure: A phenoxyacetic acid with a methoxy group at the 2-position and a prop-1-enyl group at the 4-position of the phenyl ring.
-
Predicted Mechanism of Action: Based on SAR principles, the presence of the phenoxyacetic acid core strongly implies an auxin-mimicking mode of action.[3][5] The substituents on the phenyl ring will modulate its binding affinity to auxin receptors and its metabolic stability within the plant, thereby influencing its overall herbicidal potency and selectivity. The methoxy group at the 2-position and the prop-1-enyl group at the 4-position are expected to alter the electronic and steric properties of the molecule compared to 2,4-D, potentially leading to differences in efficacy and weed spectrum.
Section 2: Predicted Herbicidal Efficacy and Selectivity
The herbicidal profile of a phenoxyacetic acid is significantly influenced by the substituents on the aromatic ring.[3][4]
Table 1: Predicted Comparative Herbicidal Profile
| Feature | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (Predicted) | Rationale for Prediction |
| Primary Target | Broadleaf Weeds | Broadleaf Weeds | Both are phenoxyacetic acids, a class known for selective control of dicots. |
| Efficacy | High on susceptible species | Moderate to High | The methoxy and prop-1-enyl groups may alter receptor binding and translocation compared to the chloro groups of 2,4-D. Efficacy will be species-dependent. |
| Crop Selectivity | Good in monocot crops (e.g., corn, wheat) | Potentially good in monocot crops | Selectivity in phenoxy herbicides is often due to differential metabolism and translocation between monocots and dicots. This is expected to be similar. |
| Environmental Fate | Moderate persistence | Predicted to have moderate to lower persistence | The prop-1-enyl and methoxy groups may be more susceptible to microbial degradation than the chloro substituents of 2,4-D. |
Section 3: Experimental Protocols for Comparative Analysis
To empirically validate the predicted herbicidal activity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and compare it to 2,4-D, a series of standardized bioassays are required.
Greenhouse Whole-Plant Bioassay
This experiment is designed to determine the dose-response relationship and calculate the effective dose required to control 50% of the plant population (ED50).[7][8]
Objective: To compare the post-emergence herbicidal efficacy of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and 2,4-D on a range of broadleaf and grass weed species.
Materials:
-
Seeds of representative weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf, Lolium multiflorum - Italian ryegrass, Setaria faberi - giant foxtail).
-
Pots (10 cm diameter) filled with a standardized greenhouse potting mix.
-
Technical grade 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and 2,4-D.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Automated spray chamber.
-
Greenhouse with controlled temperature (22/18°C day/night) and photoperiod (16h light/8h dark).[9]
Procedure:
-
Plant Culture: Sow seeds of each weed species in pots and allow them to grow to the 2-4 true leaf stage.[10]
-
Herbicide Preparation: Prepare stock solutions of each herbicide and then a series of dilutions to create a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 4, 8 times the predicted effective dose).
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.[11] Include an untreated control for comparison.
-
Evaluation: After 21 days, visually assess plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a log-logistic dose-response model to determine the ED50 value for each herbicide on each weed species.[12][13]
Caption: Greenhouse whole-plant bioassay workflow.
Crop Selectivity Assessment
This protocol is designed to evaluate the tolerance of key monocot crops to the novel herbicide.[14][15][16]
Objective: To determine the phytotoxic effect of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid on corn (Zea mays) and wheat (Triticum aestivum) compared to 2,4-D.
Procedure:
-
Follow the same procedure as the whole-plant bioassay, but use corn and wheat as the test species.
-
Apply the herbicides at 1x, 2x, and 4x the anticipated field application rate.
-
In addition to visual injury ratings and biomass reduction, record any morphological abnormalities such as epinasty, leaf curling, or stunting.
Section 4: Structure-Activity Relationship (SAR) Insights
The herbicidal activity of phenoxyacetic acids is intricately linked to their chemical structure.[3][5]
Caption: Influence of substituents on herbicidal activity.
For 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, the following SAR considerations are relevant:
-
2-Methoxy Group: The presence of a methoxy group at the 2-position, similar to the chlorine in 2,4-D, is likely to contribute to its auxin-like activity. The electronic properties of the methoxy group will influence the molecule's interaction with the auxin receptor.
-
4-Prop-1-enyl Group: This alkenyl substituent at the 4-position is a key differentiator from 2,4-D. Its size, shape, and electronic nature will significantly impact the molecule's fit within the receptor binding pocket and could influence its metabolic fate within the plant. This could lead to a different spectrum of controlled weeds compared to 2,4-D.
Section 5: Concluding Remarks and Future Directions
While 2,4-D remains a vital tool in modern agriculture, the exploration of novel phenoxyacetic acid derivatives like 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a critical endeavor. Based on established structure-activity relationships, this novel compound is predicted to exhibit synthetic auxin herbicidal activity, likely with selective control of broadleaf weeds.
The key to understanding its true potential lies in rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for a direct and comprehensive comparison with 2,4-D. Such studies will elucidate its herbicidal efficacy, crop selectivity, and ultimately, its viability as a next-generation herbicide. The subtle structural modifications in 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid could offer advantages in terms of weed control spectrum, crop safety, or environmental profile, making it a promising candidate for further development.
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Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]
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Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. MDPI. [Link]
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Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. [Link]
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Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Institutes of Health. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
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Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. [Link]
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. PubMed. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]
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Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. National Institutes of Health. [Link]
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Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. ResearchGate. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health. [Link]
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Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. ResearchGate. [Link]
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Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed. [Link]
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Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Taylor & Francis Online. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. ResearchGate. [Link]
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(PDF) Herbicide bioassays. ResearchGate. [Link]
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Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. Scilit. [Link]
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Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]
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Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. OALib. [Link]
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Special Issue : Herbicide Selectivity to Crops. MDPI. [Link]
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Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. ACS Publications. [Link]
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Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press. [Link]
-
ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. N/A. [Link]
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
Biotechnology approaches to developing herbicide tolerance/selectivity in crops. International Scholars Journals. [Link]
-
Estimated 50% effective dose (ED50) values ± SE and 90% effective dose.... ResearchGate. [Link]
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The Art of Molecular Tailoring: A Comparative Guide to the Structure-Activity Relationship of Isoeugenol-Derived Compounds
For researchers, scientists, and professionals in the dynamic field of drug development, the journey from a promising natural compound to a clinically viable drug is one of meticulous refinement and strategic molecular modification. Isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like clove and nutmeg, represents a fascinating scaffold for therapeutic innovation. Its inherent biological activities, spanning antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, make it a compelling starting point for the synthesis of novel, more potent, and selective therapeutic agents.
This guide delves into the intricate world of isoeugenol's structure-activity relationships (SAR), providing a comparative analysis of its derivatives. We will explore how subtle and significant alterations to the isoeugenol backbone can dramatically influence its biological efficacy. This exploration is not merely a catalog of compounds and their effects; it is an elucidation of the chemical logic that underpins their activity, empowering you to make informed decisions in your own research and development endeavors.
The Isoeugenol Scaffold: A Foundation for Diversity
Isoeugenol's structure, characterized by a phenolic hydroxyl group, a methoxy group, and a propenyl side chain, offers multiple avenues for chemical modification. The key to unlocking its full therapeutic potential lies in understanding how changes at these positions impact its interaction with biological targets.
Antimicrobial Activity: Sharpening the Spear Against Pathogens
Isoeugenol itself exhibits broad-spectrum antimicrobial activity. However, strategic modifications can enhance its potency and broaden its spectrum against various bacterial and fungal strains. The primary mechanism of action for isoeugenol and its derivatives often involves the disruption of microbial cell membranes and the inhibition of essential enzymes[1].
The free hydroxyl group and the position of the double bond in the propenyl side chain are crucial for its antibacterial activity[2]. Modifications at these sites can lead to significant changes in antimicrobial efficacy. For instance, the epoxidation of the alkene group in eugenol (a close isomer of isoeugenol) has been shown to result in a derivative with a lower Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus compared to the parent compound[3][4]. This suggests that the introduction of an epoxide ring can enhance antibacterial potency.
Key SAR Insights for Antimicrobial Activity:
-
Hydroxyl Group: Esterification of the phenolic hydroxyl group can sometimes lead to a decrease in antibacterial activity, suggesting the free hydroxyl is important for interaction with bacterial targets[5]. However, the nature of the esterifying group can also play a role, with some ester derivatives showing promising activity[6].
-
Propenyl Chain: Modifications to the propenyl side chain, such as epoxidation or the introduction of bromo-alcohol functionalities, have been shown to modulate antimicrobial activity, in some cases leading to increased potency against specific bacterial strains[3][4].
-
Heterocyclic Hybrids: The synthesis of isoeugenol-based heterocyclic compounds, such as triazoles, has emerged as a promising strategy to develop potent antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
| Compound/Derivative | Modification | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Isoeugenol | - | E. coli, L. innocua | Not specified | [7] |
| Epoxide-eugenol | Epoxidation of propenyl chain | S. aureus | 57 | [3] |
| Bromo-alcohol eugenol derivative | Cleavage of epoxide and addition of bromine and alcohol | S. aureus | 115 | [3] |
| Eugenol | Isomer of Isoeugenol | S. aureus | 115 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the isoeugenol derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to a specific volume of the test compound solution at various concentrations.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Isoeugenol and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes. The mechanism often involves the suppression of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the reduction of nitric oxide (NO) production.[8][9]
Key SAR Insights for Anti-inflammatory Activity:
-
Dimerization: Dimerization of isoeugenol to form dehydrodiisoeugenol has been shown to be a potent inhibitor of COX-2 expression and NF-κB activation.[9] Bis-eugenol also exhibits strong anti-inflammatory effects by reducing the production of inflammatory markers like TNF-α and inhibiting the TLR4/NF-κB pathway.[8]
-
Propenyl Chain Modification: Modifications of the propenyl chain can lead to derivatives with significant 5-LOX inhibitory activity.[10]
-
Free Hydroxyl Group: The phenolic hydroxyl group is also important for anti-inflammatory activity, as it contributes to the antioxidant effects that can mitigate inflammation.
Comparative Analysis of Anti-inflammatory Activity
| Compound/Derivative | Bioactivity | Key Findings | Reference(s) |
| Dehydrodiisoeugenol | Inhibition of COX-2 and NF-κB | Strongly inhibited COX-2 expression and NF-κB activation in macrophages. | [9] |
| Bis-eugenol | Inhibition of NO, TNF-α, TLR-4 | Significantly reduced nitric oxide production and TNF-α levels; downregulated TLR-4 expression. | [8] |
| Eugenol-derived 5-LOX inhibitors | Inhibition of 5-LOX | Certain derivatives showed significant 5-LOX inhibitory activity. | [10] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for measuring the inhibition of nitric oxide production in macrophage cells.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoeugenol derivative for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for an extended period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Anticancer Activity: A Targeted Strike Against Malignancy
The anticancer potential of isoeugenol and its derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[8][11] The mechanisms are often multifaceted, involving the modulation of key signaling pathways that control cell survival and proliferation.[12]
Key SAR Insights for Anticancer Activity:
-
Heterocyclic Derivatives: The synthesis of isoeugenol-based heterocyclic compounds, such as 1,2,3-triazoles, has yielded derivatives with potent cytotoxic activity against breast cancer cells, with some compounds exhibiting IC50 values comparable to the standard chemotherapeutic drug Doxorubicin.[8] These derivatives can induce cell cycle arrest at the G2 and S phases.[8]
-
Isothiocyanate Derivatives: Methyl isoeugenol isothiocyanate has shown promising anticancer activity against 4T1 breast cancer cells with good selectivity.[13]
-
Dimerization: Dimeric forms of eugenol, such as dehydrodieugenol, have demonstrated greater antiproliferative activity against certain cancer cell lines compared to the monomer.[12]
-
Mechanism of Action: Eugenol and its derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades.[12] They have also been shown to down-regulate key survival proteins like E2F1 and survivin.[14]
Comparative Analysis of Anticancer Activity
| Compound/Derivative | Cancer Cell Line(s) | IC50 | Key Mechanism(s) | Reference(s) |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MDA-MB-231 (Breast) | 6.91 µM | Cell cycle arrest at G2 and S phase | [8] |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast) | 3.15 µM | Cell cycle arrest at G2 and S phase | [8] |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 6.58 µM | - | [8] |
| Doxorubicin (Control) | MCF-7 (Breast) | 3.21 µM | - | [8] |
| Methyl isoeugenol isothiocyanate | 4T1 (Breast) | 21.08 µg/mL | Cytotoxicity | [13] |
| Dehydrodieugenol | Melanoma and neuroblastoma cell lines | Potent growth inhibition | Apoptosis induction | [12] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isoeugenol derivative. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of MTT to each well and incubate for a few hours (typically 2-4 hours). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from a dose-response curve.
Conclusion: A Roadmap for Future Drug Discovery
The structure-activity relationships of isoeugenol-derived compounds provide a clear roadmap for the rational design of novel therapeutic agents. The key takeaways for researchers are:
-
The Phenolic Hydroxyl Group is a Critical Anchor: For antioxidant and likely for many other biological activities, maintaining a free hydroxyl group is often crucial.
-
The Propenyl Chain is a Site for Potency Enhancement: Modifications to this chain can significantly enhance antimicrobial and anti-inflammatory activities.
-
Dimerization and Hybridization are Powerful Strategies: Creating dimers or conjugating isoeugenol with heterocyclic moieties can lead to compounds with dramatically improved potency and novel mechanisms of action.
This guide serves as a foundational resource, but the field of isoeugenol chemistry is continually evolving. By understanding the fundamental SAR principles outlined here, researchers are well-equipped to navigate this exciting landscape and contribute to the development of the next generation of isoeugenol-based therapeutics.
References
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(2015). Isoeugenol has a non-disruptive detergent-like mechanism of action. Frontiers in Microbiology, 6, 754. [10]Development of eugenol derivatives with 5-LOX inhibitory activity. (2021). European Journal of Medicinal Chemistry, 224, 113721. [17]Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages. (2000). Life Sciences, 66(3), 225-233. [18]IC 50 value of eugenol derivative compounds. (2023). ResearchGate. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. [19]Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. (2018). Chemistry Central Journal, 12(1), 43. [2]Isoeugenol has a non-disruptive detergent-like mechanism of action. (2015). Frontiers in Microbiology, 6, 754. [13]Anti-Breast Cancer Activity of Isothiocyanate Compounds from Eugenol Derivatives. (2023). AIP Conference Proceedings, 2622(1), 020002. [1]Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. (2023). Molecules, 28(22), 7568. [11]Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells. (2022). Natural Product Research, 37(10), 1632-1640. [9]Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages. (2003). FEBS Letters, 540(1-3), 54-58. [20]Induction of apoptosis by eugenol in human breast cancer cells. (2009). Cancer Letters, 285(1), 89-97. [21]IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. (2018). ResearchGate. [22]Antiproliferative and molecular mechanism of eugenol-induced apoptosis in cancer cells. (2012). Molecules, 17(5), 6292-6308. [23]Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells. (2022). Semantic Scholar. [24]Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). Marine Drugs, 14(3), 56. [25]IC 50 value of eugenol derivative compounds. (2023). ResearchGate. [26]Reaction mechanism for the oxidative dimerization of isoeugenol. (2022). ResearchGate. [27]Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. (2023). Molecules, 28(22), 7568. [28]Synthesis and Antibacterial Study of Eugenol Derivatives. (2017). Asian Journal of Chemistry, 29(1), 22-26. [29]Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2024). Molecules, 29(10), 2284. [30]Lipoxygenase Inhibition by Plant Extracts. (2021). Plants, 10(2), 232. [31]Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. (2023). ACS Omega, 8(30), 27134-27145. [32]Step-by-step synthetic route to access eugenol-1,2,3-triazole-chalcone hybrid. (2024). RSC Advances, 14(40), 28886-28891. [33]Molecular Interaction Analysis of COX-2 Against Aryl Amino Alcohol Derivatives from Isoeugenol as Anti Breast Cancer using Molecular Docking. (2021). Bulletin of Chemical Reaction Engineering & Catalysis, 16(3), 580-589. [6]Green Synthesis and Antimicrobial Activity of Some Eugenol Derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 453-457. [34]In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(1), 132-135. [35]A Comparative Analysis of Eugenol's Anticancer Activity Across Diverse Cell Lines. (2025). Benchchem. [14]Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation. (2012). Journal of Agricultural and Food Chemistry, 60(41), 10238-10247. [36]Antibacterial effect of isoeugenol against Pseudomonas aeruginosa. (2020). Journal of Applied Microbiology, 129(5), 1225-1233. Isoeugenol-based novel potent antioxidants: synthesis and reactivity. (2011). European Journal of Medicinal Chemistry, 46(9), 4169-4176. [4]Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports, 13(1), 14728. [37]In Vitro 5-Lipoxygenase Inhibiting Activity of Selected Malaysian Plants and Isolation of Constituents. (2011). Sains Malaysiana, 40(9), 987-992. Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1378-1388. [38]Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers. (1997). Anticancer Research, 17(1A), 423-428. [39]IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (2023). ResearchGate. [40]How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. [41]In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. (2025). Benchchem. [42]New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies. (2021). ACS Omega, 6(45), 30465-30477. [43]Apoptosis of Pancreatic Cancer Cells after Co-Treatment with Eugenol and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand. (2022). International Journal of Molecular Sciences, 23(19), 11847.
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A Comparative Analysis of the Biological Effects of Eugenol, Isoeugenol, and their Acetic Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
Eugenol and its isomer, isoeugenol, are naturally occurring phenylpropanoids that form the aromatic backbone of several essential oils, most notably from clove, nutmeg, and basil.[1] These compounds are not merely responsible for the characteristic fragrances of these spices but also possess a wide spectrum of biological activities that have garnered significant interest in the pharmaceutical and food industries.[1][2] Their value as lead compounds in drug discovery is underscored by their versatile chemical structures, which allow for targeted modifications to enhance or alter their therapeutic properties.
This guide provides a comparative analysis of the biological effects of eugenol, isoeugenol, and their corresponding acetic acid derivatives, eugenyl acetate and isoeugenyl acetate. While structurally similar, the subtle difference in the placement of a carbon-carbon double bond between eugenol (an allyl side-chain) and isoeugenol (a propenyl side-chain), along with the esterification of the phenolic hydroxyl group, leads to profound differences in their biological profiles. We will dissect these differences through an examination of their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental data and established protocols. The objective is to provide a clear, evidence-based framework for researchers to understand the structure-activity relationships that govern the efficacy of these valuable natural compounds.
Structural and Mechanistic Foundations
The biological activities of eugenol and isoeugenol are intrinsically linked to two key structural features: the phenolic hydroxyl (-OH) group and the unsaturated side chain. The -OH group is a primary site for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.[3] The side chain's configuration—unconjugated in eugenol and conjugated with the aromatic ring in isoeugenol—critically influences the stability of the resulting phenoxyl radical and the molecule's overall reactivity.[4][5]
Acetylation converts the reactive phenolic hydroxyl group into an acetate ester. This modification fundamentally alters the molecule's chemical properties, particularly its ability to participate in hydrogen donation, which has significant consequences for its biological effects.
Caption: Eugenol's inhibitory effect on the NF-κB inflammatory pathway.
Comparative Cytotoxicity and Anticancer Potential
The ability to selectively induce death in cancer cells is a hallmark of effective chemotherapeutic agents. Eugenol and its derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. [6][7]
Eugenol vs. Isoeugenol
The comparative cytotoxicity of eugenol and isoeugenol can vary depending on the cancer cell type. One systematic review on oral cancer cell lines noted that α-diisoeugenol (an isoeugenol dimer) was the most cytotoxic, followed by isoeugenol, bis-eugenol, and then eugenol. [8]However, another study found that eugenol was a potent inhibitor of melanoma cell proliferation, while its isomer isoeugenol was not. This highlights the context-dependent nature of their anticancer activity. The mechanism of action often involves the induction of apoptosis (programmed cell death) and the generation of ROS within the cancer cells. [8]
Impact of Acetylation
Eugenyl acetate has been specifically noted for its potential to inhibit the growth of human cancer cells, suggesting that acetylation may, in this context, confer or enhance beneficial activity. [9]This contrasts sharply with its effect on antioxidant and some antimicrobial activities. This divergence underscores the principle that a single structural modification can have opposing effects on different biological endpoints.
| Compound | Cytotoxicity (IC50) | Cancer Cell Line | Reference |
| Eugenol | 22.75 µM | MCF-7 (Breast) | [7] |
| 15.09 µM | MDA-MB-231 (Breast) | [7] | |
| 89.44 µg/mL | PC3 (Prostate) | [7] | |
| Isoeugenol | More cytotoxic than eugenol | HSG (Oral) | [8] |
| Less active than eugenol | Melanoma | ||
| Eugenyl Acetate | Reported to inhibit cancer cell growth | Not specified | [9] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently and measure the absorbance at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.
Causality: This protocol is chosen for its robustness and widespread use. The key is to ensure that the compound itself does not interfere with the MTT reduction reaction. A vehicle control is essential to account for any effects of the solvent used to dissolve the compounds.
Synthesis of Structure-Activity Relationships (SAR)
The comparative data reveals clear structure-activity relationships that are critical for guiding future drug design efforts.
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A Researcher's Guide to Assessing Off-Target Activity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
In the landscape of drug discovery and chemical biology, the precise characterization of a compound's biological activity is paramount. While a molecule may be designed for a specific target, its potential for off-target interactions, or cross-reactivity, can lead to unforeseen biological effects, confounding experimental results and posing safety risks in therapeutic development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid , a compound with structural motifs suggestive of interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.
Through a detailed comparison with established PPAR agonists and a focus on robust, self-validating experimental protocols, this document will illuminate the path to a thorough understanding of this compound's biological specificity.
Introduction to 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid and the PPAR Hypothesis
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a derivative of eugenol and guaiacol, natural phenols with a variety of biological activities.[1] Its core structure, a phenoxyacetic acid, is a well-known scaffold in medicinal chemistry, notably present in fibrate drugs that target PPARα to modulate lipid metabolism.[2][3] This structural similarity forms the basis of our central hypothesis: 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is a potential ligand for one or more PPAR subtypes (α, β/δ, γ).
Understanding its activity profile across these subtypes is critical. PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose homeostasis, inflammation, and cellular differentiation.[4][5] Agonism of different PPAR subtypes can lead to distinct physiological outcomes, and unintended activation of multiple subtypes can result in complex pharmacological profiles.
This guide will compare the hypothetical activity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid (herein referred to as 'Test Compound A') with three well-characterized PPAR agonists:
-
Fenofibrate: A clinical drug and selective PPARα agonist.[6][7]
-
GW501516 (Cardarine): A potent and selective PPARδ agonist.[2][8]
-
Pioglitazone: A member of the thiazolidinedione class and a selective PPARγ agonist.[9][10]
Comparative Analysis of PPAR Activation
To quantitatively assess the activity and selectivity of Test Compound A, a series of in vitro assays are essential. The following tables present a hypothetical dataset, illustrating how the results for Test Compound A would be compared against our reference compounds.
Table 1: PPAR Transactivation Activity (EC₅₀, nM)
This assay measures the ability of a compound to activate each PPAR subtype, leading to the transcription of a reporter gene. A lower EC₅₀ value indicates greater potency.
| Compound | PPARα | PPARδ | PPARγ |
| Test Compound A | 850 | >10,000 | 2,500 |
| Fenofibric Acid | 500 | >10,000 | >10,000 |
| GW501516 | >10,000 | 1.2 | >10,000 |
| Pioglitazone | >10,000 | >10,000 | 30 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, Test Compound A demonstrates the most potent activation of PPARα, with an EC₅₀ of 850 nM. It shows weaker activity towards PPARγ and negligible activity towards PPARδ at the concentrations tested. This profile suggests that Test Compound A is a PPARα-preferring agonist , though significantly less potent than the selective agonist Fenofibric Acid (the active metabolite of Fenofibrate).
Table 2: Competitive Binding Affinity (Ki, nM)
This assay determines how strongly a compound binds to the ligand-binding domain of each PPAR subtype by measuring its ability to displace a known high-affinity radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | PPARα | PPARδ | PPARγ |
| Test Compound A | 620 | >10,000 | 3,100 |
| Fenofibric Acid | 350 | >10,000 | >10,000 |
| GW501516 | >10,000 | 0.9 | >10,000 |
| Pioglitazone | >10,000 | >10,000 | 22 |
Interpretation of Hypothetical Data:
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for the key assays used to generate the comparative data. Adherence to these methodologies ensures the generation of robust and reproducible results.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is a cornerstone for determining the functional activity of potential PPAR agonists.
Principle:
The assay utilizes a host cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing the full-length human PPAR subtype (α, δ, or γ) and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[11] When an agonist binds to the PPAR, the receptor-ligand complex translocates to the nucleus, binds to the PPRE, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPAR activation.
Workflow Diagram:
Caption: Workflow for the PPAR Transactivation Assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng of the PPAR expression vector (pCMX-hPPARα, pCMX-hPPARδ, or pCMX-hPPARγ).
-
100 ng of the PPRE-luciferase reporter vector (e.g., pGL3-PPRE-luc).
-
5 ng of a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
A suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of Test Compound A and the reference agonists (Fenofibric Acid, GW501516, Pioglitazone) in DMEM with 1% charcoal-stripped FBS.
-
Aspirate the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 18-24 hours.
-
-
Luminescence Measurement:
-
Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Competitive Radioligand Binding Assay
This assay provides a direct measure of the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
Principle:
The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-labeled agonist) for binding to a purified PPAR LBD. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Workflow Diagram:
Caption: Workflow for the Competitive Radioligand Binding Assay.
Step-by-Step Protocol:
-
Reagents:
-
Purified recombinant human PPAR-LBD (α, δ, or γ).
-
Radiolabeled ligand (e.g., [³H]GW7647 for PPARα, [³H]GW0742 for PPARδ, [³H]Rosiglitazone for PPARγ).
-
Unlabeled test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, set up the binding reactions in a final volume of 100 µL:
-
Assay buffer.
-
A fixed concentration of radiolabeled ligand (at or below its Kd).
-
Serial dilutions of the unlabeled test compound or reference compound.
-
A fixed concentration of purified PPAR-LBD.
-
-
Define total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Broader Cross-Reactivity Screening and Self-Validating Systems
While the primary focus is on PPARs, a comprehensive assessment of cross-reactivity should consider other potential targets, particularly other members of the nuclear receptor superfamily.
Nuclear Receptor Profiling:
It is advisable to screen Test Compound A against a panel of other nuclear receptors, such as:
-
Retinoid X Receptors (RXRs): As heterodimerization partners for PPARs.
-
Liver X Receptors (LXRs): Involved in cholesterol metabolism.
-
Farnesoid X Receptor (FXR): A key regulator of bile acid synthesis.
-
Estrogen Receptors (ERα, ERβ): Given the phenolic nature of the compound.
Self-Validating Assay Design:
To ensure the trustworthiness of the data, each assay should be a self-validating system:
-
Positive Controls: The inclusion of known potent and selective agonists for each receptor subtype validates the responsiveness of the assay system.
-
Negative Controls: A vehicle control establishes the baseline response.
-
Counter-screens: For cell-based assays, a counter-screen using a cell line that does not express the target receptor can identify non-specific effects on the reporter system.
-
Orthogonal Assays: Corroborating results from different assay formats (e.g., functional transactivation and direct binding) provides strong evidence for a specific mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, with a primary focus on the PPAR family of nuclear receptors. Based on its chemical structure, a PPARα-preferring agonist profile is hypothesized. The provided experimental protocols for transactivation and competitive binding assays offer a robust framework for testing this hypothesis and quantifying the compound's potency and selectivity.
A thorough understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical component of risk assessment in drug development and ensures the reliability of its use as a chemical probe in biological research. The principles and methodologies described herein provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.
References
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The potential of natural products for targeting PPARα. PMC. Available at: [Link]
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Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. Available at: [Link]
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Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. Available at: [Link]
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Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. Available at: [Link]
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Pioglitazone, a peroxisome proliferator-activated receptor-γ agonist, induces dilation of isolated porcine retinal arterioles: role of nitric oxide and potassium channels. PubMed. Available at: [Link]
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Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. NIH. Available at: [Link]
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PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression. PMC. Available at: [Link]
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Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats. PubMed. Available at: [Link]
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Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. PubMed. Available at: [Link]
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Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation. PMC. Available at: [Link]
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Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. NIH. Available at: [Link]
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Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. Available at: [Link]
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The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers. Available at: [Link]
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Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies. RSC Publishing. Available at: [Link]
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Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. ResearchGate. Available at: [Link]
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PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. PNAS. Available at: [Link]
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Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators. MDPI. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NIH. Available at: [Link]
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Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. PubMed Central. Available at: [Link]
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Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. Available at: [Link]
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In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC. Available at: [Link]
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Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. MDPI. Available at: [Link]
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Chemical Screening of Nuclear Receptor Modulators. MDPI. Available at: [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
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The Effect of Pioglitazone on Peroxisome Proliferator-Activated Receptor-γ Target Genes Related to Lipid Storage In Vivo. Diabetes Care. Available at: [Link]
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The PPARdelta agonist GW501516 suppresses interleukin-6-mediated hepatocyte acute phase reaction via STAT3 inhibition. PubMed. Available at: [Link]
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Effect of Pesticides on Peroxisome Proliferator-Activated Receptors (PPARs) and Their Association with Obesity and Diabetes. PMC. Available at: [Link]
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. Available at: [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. NIH. Available at: [Link]
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Clofibrate and fenofibrate activate PPAR signaling in MCF-7 cells. ResearchGate. Available at: [Link]
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Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. MDPI. Available at: [Link]
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The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1. PubMed. Available at: [Link]
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Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. Available at: [Link]
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Nuclear Receptor-Coactivator Interaction Surface as a Target for Peptide Antagonists of the Peroxisome Proliferator-Activated Receptors. Molecular Endocrinology. Available at: [Link]
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Nuclear Receptor Monoclonal Antibodies. Cosmo Bio. Available at: [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ResearchGate. Available at: [Link]
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Fibric Acid Derivatives (Fibrates). StatPearls. Available at: [Link]
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GW501516, a PPAR-BETA/DELTA agonist, improves inflammatory pathways in the kidney of high-fructose fed mice. ResearchGate. Available at: [Link]
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Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. PubMed. Available at: [Link]
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Molecular Determinants of Crosstalk between Nuclear Receptors and Toll-like Receptors Mediating Counter-regulation of Inflammatory Responses. PMC. Available at: [Link]
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A Researcher's Guide to Bridging the Translational Gap: Projecting the In Vivo Efficacy of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid from In Vitro Data
For drug development professionals, the chasm between promising in vitro results and successful in vivo outcomes is a familiar challenge. This guide provides a comparative framework for evaluating the potential efficacy of the novel compound, 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid. Structurally derived from isoeugenol, a well-characterized bioactive molecule, this phenoxyacetic acid derivative holds therapeutic promise. Due to the limited direct experimental data on this specific molecule, this guide will extrapolate from the known biological activities of its parent compound, isoeugenol, and related phenoxyacetic acid derivatives to construct a predictive model of its in vivo performance based on projected in vitro characteristics.
Introduction to 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid: A Compound of Interest
2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, hereafter referred to as Isoeugenol Acetic Acid (IAA), is a synthetic derivative of isoeugenol. Isoeugenol itself is a phenylpropanoid known for a spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2][3]. The addition of an acetic acid moiety to the phenoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its potency and modulating its mechanism of action.
Phenoxyacetic acids are a class of compounds with diverse biological activities, including herbicidal properties and, more relevant to therapeutics, the ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs)[4][5]. Some have also been investigated as selective inhibitors of enzymes like COX-2 or as modulators of transcription factors such as STAT3[6][7]. Given this background, IAA is a compelling candidate for investigation in inflammatory and metabolic diseases.
Postulated In Vitro Efficacy: A Foundation Built on Analogs
Based on the activities of isoeugenol and other phenoxyacetic acid derivatives, we can hypothesize the following in vitro efficacy profile for IAA.
Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group of isoeugenol is a key contributor to its antioxidant activity. While this group is modified in IAA, the overall phenolic structure may still confer radical scavenging properties.
Hypothesized In Vitro Activities:
-
Radical Scavenging: IAA is expected to exhibit antioxidant activity, which can be quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[8][9].
-
Inhibition of Inflammatory Mediators: In cell-based assays using macrophage cell lines (e.g., RAW 264.7), IAA is predicted to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS)[10].
Table 1: Projected In Vitro Anti-inflammatory and Antioxidant Activity of IAA Compared to Parent Compound
| Assay | Predicted Activity of IAA | Reference Compound: Isoeugenol | Rationale for Prediction |
| DPPH Radical Scavenging (IC50) | 20-50 µM | 38.97 µg/mL (~237 µM)[3] | The core phenolic structure is retained, suggesting antioxidant potential. |
| ABTS Radical Scavenging (IC50) | 30-60 µM | 43.76 µg/mL (~266 µM)[3] | Similar to DPPH, the phenolic moiety is the primary driver of this activity. |
| NO Production Inhibition (IC50) | 10-30 µM | Potent Inhibition[1] | The phenoxyacetic acid scaffold has been associated with potent anti-inflammatory effects. |
| COX-2 Inhibition (IC50) | 5-25 µM | Moderate Inhibition[1] | Phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors[7]. |
Modulation of Nuclear Receptors and Transcription Factors
The phenoxyacetic acid scaffold is a known pharmacophore for PPAR agonists[5]. Furthermore, derivatives of related compounds have shown inhibitory activity against the STAT3 signaling pathway, a key regulator of inflammation and cell proliferation[6].
Hypothesized Mechanisms of Action:
-
PPARγ Agonism: IAA may act as a partial or full agonist of PPARγ, a nuclear receptor with well-established anti-inflammatory properties. This can be assessed using reporter gene assays in cells transfected with a PPARγ expression vector and a PPRE-luciferase reporter[11].
-
STAT3 Inhibition: IAA could potentially inhibit the phosphorylation and subsequent activation of STAT3. This can be determined by Western blot analysis of phosphorylated STAT3 (p-STAT3) in cytokine-stimulated cells[6].
Experimental Protocols for In Vitro Assessment
To validate these hypotheses, a structured in vitro experimental plan is essential.
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of IAA in vitro.
Step-by-Step Protocol for Nitric Oxide (NO) Production Assay:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of IAA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Projecting In Vivo Efficacy: From the Bench to Preclinical Models
Translating in vitro findings to a whole-organism context requires careful consideration of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the selection of appropriate animal models.
Anticipated In Vivo Anti-inflammatory and Analgesic Effects
Based on the potent in vitro anti-inflammatory profile of related compounds, IAA is expected to demonstrate efficacy in animal models of inflammation and pain.
Table 2: Projected In Vivo Efficacy of IAA in Preclinical Models
| Animal Model | Endpoint | Predicted Outcome with IAA Treatment | Reference Compound Data (Related Analogs) |
| Carrageenan-induced Paw Edema (Rat) | Paw volume reduction | Significant reduction in paw edema | Acetyleugenol showed significant reduction in ear swelling[12]. |
| Acetic Acid-induced Writhing (Mouse) | Reduction in writhing response | Dose-dependent reduction in writhing | Eugenol and isoeugenol demonstrated analgesic effects[2]. |
| Collagen-induced Arthritis (Mouse) | Reduced clinical score, joint swelling, and inflammatory markers | Amelioration of arthritic symptoms | A synthetic isoeugenol analog (MMPP) showed potent anti-arthritic activity[13]. |
Experimental Design for In Vivo Anti-inflammatory Assessment
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol for Carrageenan-Induced Paw Edema:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), IAA treatment groups (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the respective treatments orally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group in comparison to the vehicle control group.
Bridging the Gap: The In Vitro - In Vivo Correlation (IVIVC)
The successful translation of in vitro potency to in vivo efficacy is not always linear. Factors such as metabolic stability, protein binding, and tissue distribution play a crucial role. For IAA, the addition of the acetic acid moiety may improve its solubility and oral bioavailability compared to isoeugenol, but it could also make it more susceptible to first-pass metabolism.
A robust IVIVC is the cornerstone of predictive drug development. While a formal IVIVC requires extensive pharmacokinetic and pharmacodynamic data, a preliminary assessment can be made by comparing the rank order of potency of IAA and its analogs in both in vitro and in vivo assays.
Comparative Analysis with Alternative Compounds
To provide a comprehensive evaluation, IAA's potential should be benchmarked against existing therapies and other investigational compounds.
Table 3: Comparative Profile of IAA with Potential Alternatives
| Compound | Primary Mechanism of Action | Key Advantages | Potential Limitations |
| IAA (Hypothesized) | PPARγ agonism, STAT3 inhibition, Antioxidant | Multi-target activity, potentially favorable safety profile derived from a natural product | Lack of direct experimental data, unknown pharmacokinetic profile |
| Fenofibrate | PPARα agonist | Clinically approved for dyslipidemia, known safety profile | Primarily targets lipid metabolism, weaker anti-inflammatory effects |
| Stattic | STAT3 inhibitor | Potent inhibitor of STAT3 activation | Potential off-target effects and cytotoxicity have been reported[6] |
| Celecoxib | Selective COX-2 inhibitor | Potent anti-inflammatory and analgesic, established clinical use | Cardiovascular side effects associated with long-term use |
Conclusion and Future Directions
While direct experimental evidence for the in vivo and in vitro efficacy of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid is currently lacking, a systematic analysis of its structural analogs provides a strong rationale for its investigation as a novel therapeutic agent. The proposed experimental workflows in this guide offer a clear path to elucidating its biological activity. Future research should focus on the chemical synthesis and subsequent in vitro screening of IAA to confirm its hypothesized antioxidant, anti-inflammatory, and nuclear receptor modulating activities. Positive in vitro results would then warrant progression to the described in vivo models to establish a proof-of-concept for its therapeutic potential. The development of a robust analytical method for quantifying IAA in biological matrices will be a critical next step for detailed pharmacokinetic studies and the establishment of a formal in vitro-in vivo correlation.
References
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PubChem. (n.d.). 2-(2-Methoxy-4-prop-1-enylphenoxy)acetate. Retrieved from [Link]
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ResearchGate. (2024). In silico and in vivo anti-inflammatory effect of eugenol and acetyleugenol. Retrieved from [Link]
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ResearchGate. (n.d.). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Retrieved from [Link]
- Gülçin, İ. (2011). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. PubMed.
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National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
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MDPI. (2022). Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and oxidative Mediators in Diabetic Neuropathic Rats. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of all chemical reagents, including their final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are rooted in established safety principles and regulatory standards, designed to be a self-validating system for your laboratory's Chemical Hygiene Plan.
Hazard Identification and Risk Assessment: A Proactive Approach
Table 1: GHS Hazard Profile
| Hazard Class | GHS Code | Description | Causality and Experimental Insight |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] | The phenoxyacetic acid moiety can interfere with metabolic processes if ingested. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | The acidic nature and aromatic structure can disrupt the skin's lipid barrier, leading to irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct contact can cause significant damage to the sensitive tissues of the eye. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. |
The causality behind these hazards underscores why casual disposal methods, such as drain disposal or commingling with general refuse, are unacceptable. Such actions risk environmental contamination and present a direct threat to personnel.
Personnel Protection and Engineering Controls: Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate protective measures must be in place. Adherence to these protocols is non-negotiable.
-
Engineering Controls : All handling of 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid waste, whether solid or in solution, must be conducted within a certified chemical fume hood.[4] This is the primary engineering control to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles and a face shield.[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Body Protection : A chemical-resistant laboratory coat.[4]
-
Step-by-Step Disposal Protocol: A Validating Workflow
The proper disposal of this compound is a multi-step process that requires careful attention to segregation, containment, and labeling. This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Caption: Waste Disposal Workflow for 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid.
Step 1: Waste Classification and Segregation Proper segregation is the most critical step to prevent dangerous chemical reactions.[4] This compound must be treated as Hazardous Waste . Specifically, it should be segregated as a non-halogenated organic acid waste . Do not mix it with bases, oxidizing agents, or halogenated waste streams.
Step 2: Container Selection Select a designated hazardous waste container that is compatible with organic acids, such as a high-density polyethylene (HDPE) carboy or the original product container.[4][8] The container must be in good condition, clean, dry, and have a secure, leak-proof cap.[8]
Step 3: Waste Collection
-
Solid Waste : Collect pure solid waste in a dedicated, clearly labeled container.[4]
-
Liquid Waste (Solutions) : Collect solutions containing the compound in a separate, dedicated liquid waste container for non-halogenated organic waste.
-
Contaminated Materials : Any items, such as gloves, weighing paper, or pipette tips, that are contaminated with the chemical must be disposed of as hazardous solid waste in a sealed and labeled container or bag.[4]
Step 4: Labeling Immediately label the waste container.[4] An improperly labeled container is a significant safety and compliance violation. The label must include:
-
The words "Hazardous Waste ".[9]
-
The full, unabbreviated chemical name: "2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid ".[9]
-
A list of all other components in the waste mixture by percentage or volume.[4]
-
The date when waste was first added to the container (the "accumulation start date").[4]
Step 5: Storage and Final Disposal Store the sealed waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[4][10] The container must remain closed at all times except when actively adding waste.[8]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[4][11]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and final disposal of the waste. Disposal will be handled by a licensed facility, typically through high-temperature incineration.[1][4]
Spill Management: Immediate and Decisive Action
Accidents can happen, and a clear, pre-defined response plan is crucial.
Caption: Decision Tree for Spill Response.
-
For Small, Manageable Spills :
-
Ensure you are wearing the full, appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3]
-
Label the container and manage it according to the disposal protocol in Section 3.
-
Decontaminate the spill area with soap and water.
-
-
For Large Spills, or any spill you are not comfortable handling :
-
Immediately evacuate the area.
-
Alert others in the vicinity.
-
Contact your institution's EH&S or emergency response team from a safe location.
-
By adhering to this technically sound and procedurally validated guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). MilliporeSigma.
- PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY D
- Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
- 2-methoxy-4-(prop-1-enyl)
- Laboratories - Overview.
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- Laboratory Safety Guidance.
- SAFETY DATA SHEET - Benzeneacetic Acid, 4-Methoxy-. (2024). Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).
- The Laboratory Standard. Office of Clinical and Research Safety.
- Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Cole-Parmer.
- Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. (2025). Benchchem.
- How to Dispose of Acetic Acid. Lab Alley.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
